5-ethyl-4,6-dimethylbenzene-1,2,3-triol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-4,6-dimethylbenzene-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-4-7-5(2)8(11)10(13)9(12)6(7)3/h11-13H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJSXIVJAKNLMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C(=C1C)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175848 | |
| Record name | Barnol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2151-18-0 | |
| Record name | Barnol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002151180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barnol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Proposed Synthesis of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway for the novel compound 5-ethyl-4,6-dimethylbenzene-1,2,3-triol. Due to the absence of a documented synthesis for this specific molecule, this paper presents a rational, multi-step approach based on established principles of organic chemistry, including electrophilic aromatic substitution and functional group interconversions. The proposed route commences with commercially available 2,3-dimethylphenol and proceeds through a series of reactions including nitration, acylation, reduction, and hydroxylation to yield the target polysubstituted pyrogallol derivative. Detailed experimental protocols for each key transformation are provided, along with a summary of expected quantitative data. This document is intended to serve as a foundational resource for researchers seeking to synthesize and explore the properties of this and structurally related compounds.
Introduction
Polysubstituted phenolic compounds, particularly those derived from catechol and pyrogallol, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and antioxidant properties. The target molecule, this compound, represents a novel pyrogallol derivative with a unique substitution pattern. The presence of multiple hydroxyl groups and alkyl substituents on the benzene ring suggests potential for interesting biological and chemical properties. This guide details a proposed synthetic strategy to access this compound, providing a roadmap for its laboratory preparation.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a multi-step sequence starting from 2,3-dimethylphenol. The overall strategy involves the sequential introduction of the remaining substituents onto the aromatic ring, culminating in the formation of the triol functionality. The key transformations are outlined below.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the proposed synthesis.
Step 1: Nitration of 2,3-Dimethylphenol
-
Reaction: 2,3-Dimethylphenol to 2,3-Dimethyl-4-nitrophenol
-
Methodology: To a stirred solution of 2,3-dimethylphenol (1.0 eq) in glacial acetic acid at 0 °C, a cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (0.1 eq) is added dropwise, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The mixture is then poured into ice-water, and the resulting precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol/water to afford 2,3-dimethyl-4-nitrophenol.
Step 2: Reduction of the Nitro Group
-
Reaction: 2,3-Dimethyl-4-nitrophenol to 4-Amino-2,3-dimethylphenol
-
Methodology: 2,3-Dimethyl-4-nitrophenol (1.0 eq) is dissolved in ethanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is subjected to hydrogenation at 50 psi of H₂ gas in a Parr apparatus until the theoretical amount of hydrogen is consumed. The catalyst is then removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield 4-amino-2,3-dimethylphenol.
Step 3: Protection of the Amino Group
-
Reaction: 4-Amino-2,3-dimethylphenol to N-(4-Hydroxy-2,3-dimethylphenyl)acetamide
-
Methodology: 4-Amino-2,3-dimethylphenol (1.0 eq) is dissolved in pyridine. Acetic anhydride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 1 hour. The mixture is then poured into cold water, and the precipitate is collected by filtration, washed with water, and dried to give N-(4-hydroxy-2,3-dimethylphenyl)acetamide.
Step 4: Fries Rearrangement for Acylation
-
Reaction: N-(4-Hydroxy-2,3-dimethylphenyl)acetamide to N-(2-Acetyl-4-hydroxy-5,6-dimethylphenyl)acetamide
-
Methodology: N-(4-Hydroxy-2,3-dimethylphenyl)acetamide (1.0 eq) and anhydrous aluminum chloride (2.5 eq) are heated at 160 °C for 3 hours. The reaction mixture is cooled and then carefully hydrolyzed by the addition of ice and concentrated hydrochloric acid. The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield N-(2-acetyl-4-hydroxy-5,6-dimethylphenyl)acetamide.
Step 5: Reduction of the Ketone
-
Reaction: N-(2-Acetyl-4-hydroxy-5,6-dimethylphenyl)acetamide to N-(2-Ethyl-4-hydroxy-5,6-dimethylphenyl)acetamide
-
Methodology: N-(2-Acetyl-4-hydroxy-5,6-dimethylphenyl)acetamide (1.0 eq) is subjected to catalytic hydrogenation using 10% Pd/C in ethanol under a hydrogen atmosphere (50 psi) until the starting material is consumed. The catalyst is filtered off, and the solvent is removed in vacuo to provide N-(2-ethyl-4-hydroxy-5,6-dimethylphenyl)acetamide.
Step 6: Deprotection of the Amino Group
-
Reaction: N-(2-Ethyl-4-hydroxy-5,6-dimethylphenyl)acetamide to 4-Amino-5-ethyl-2,3-dimethylphenol
-
Methodology: N-(2-Ethyl-4-hydroxy-5,6-dimethylphenyl)acetamide (1.0 eq) is refluxed in a mixture of 10% aqueous hydrochloric acid and ethanol for 4 hours. The solution is then cooled and neutralized with a saturated solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated to give 4-amino-5-ethyl-2,3-dimethylphenol.
Step 7: Diazotization and Hydroxylation
-
Reaction: 4-Amino-5-ethyl-2,3-dimethylphenol to this compound
-
Methodology: 4-Amino-5-ethyl-2,3-dimethylphenol (1.0 eq) is dissolved in a dilute solution of sulfuric acid at 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise. The resulting diazonium salt solution is then slowly added to a boiling aqueous solution of copper sulfate. After the evolution of nitrogen gas ceases, the solution is cooled and extracted with diethyl ether. The organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound, assuming a hypothetical 10 mmol starting scale of 2,3-dimethylphenol.
| Step | Starting Material | Reagents | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) |
| 1 | 2,3-Dimethylphenol | HNO₃, H₂SO₄ | 2,3-Dimethyl-4-nitrophenol | 167.16 | 1.67 |
| 2 | 2,3-Dimethyl-4-nitrophenol | H₂, Pd/C | 4-Amino-2,3-dimethylphenol | 137.18 | 1.37 |
| 3 | 4-Amino-2,3-dimethylphenol | Ac₂O, Pyridine | N-(4-Hydroxy-2,3-dimethylphenyl)acetamide | 179.22 | 1.79 |
| 4 | N-(4-Hydroxy-2,3-dimethylphenyl)acetamide | CH₃COCl, AlCl₃ | N-(2-Acetyl-4-hydroxy-5,6-dimethylphenyl)acetamide | 221.25 | 2.21 |
| 5 | N-(2-Acetyl-4-hydroxy-5,6-dimethylphenyl)acetamide | H₂, Pd/C | N-(2-Ethyl-4-hydroxy-5,6-dimethylphenyl)acetamide | 207.27 | 2.07 |
| 6 | N-(2-Ethyl-4-hydroxy-5,6-dimethylphenyl)acetamide | H₃O⁺ | 4-Amino-5-ethyl-2,3-dimethylphenol | 165.23 | 1.65 |
| 7 | 4-Amino-5-ethyl-2,3-dimethylphenol | 1. NaNO₂, H₂SO₄2. H₂O, heat | This compound | 196.24 | 1.96 |
Conclusion
This technical guide provides a plausible and detailed synthetic route for the preparation of the novel compound this compound. The proposed pathway utilizes well-established chemical transformations and starts from a readily available starting material. The provided experimental protocols and data tables offer a solid foundation for the practical execution of this synthesis in a laboratory setting. Further optimization of reaction conditions and purification methods may be required to achieve high yields and purity of the final product. The successful synthesis of this molecule will enable the exploration of its chemical and biological properties, potentially leading to new discoveries in drug development and materials science.
Predicted NMR Spectra of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 5-ethyl-4,6-dimethylbenzene-1,2,3-triol (CAS 2151-18-0). The predicted data is based on established principles of NMR spectroscopy, including the analysis of substituent effects on aromatic systems and typical chemical shift ranges for common organic functional groups.
Predicted ¹H and ¹³C NMR Data
The predicted NMR data for this compound are summarized in the tables below. These predictions are derived from the additive effects of the substituents on the benzene ring and known chemical shifts of analogous structures.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -OH (3H) | 4.0 - 7.0 | Singlet (broad) | 3H |
| -CH₂- (Ethyl) | 2.4 - 2.7 | Quartet (q) | 2H |
| -CH₃ (Methyl at C4/C6) | 2.0 - 2.3 | Singlet (s) | 6H |
| -CH₃ (Ethyl) | 1.1 - 1.3 | Triplet (t) | 3H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1, C2, C3 (-OH substituted) | 140 - 155 |
| C4, C6 (-CH₃ substituted) | 120 - 130 |
| C5 (-CH₂CH₃ substituted) | 125 - 135 |
| -CH₂- (Ethyl) | 20 - 30 |
| -CH₃ (Methyl at C4/C6) | 15 - 25 |
| -CH₃ (Ethyl) | 10 - 20 |
Experimental Protocols
While experimental data for this specific molecule is not publicly available, a standard protocol for acquiring ¹H and ¹³C NMR spectra would involve the following:
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR: A standard single-pulse experiment would be used. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) would be employed to simplify the spectrum and enhance the signal of quaternary carbons. A longer relaxation delay (2-5 seconds) and a larger number of scans would be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Rationale for Predicted Chemical Shifts
The predicted chemical shifts are based on the following analysis:
-
Aromatic Hydroxyl Groups (-OH): The protons of the three hydroxyl groups are expected to be in the range of 4-7 ppm.[1][2] Their exact position is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. They are predicted to appear as a broad singlet.[1]
-
Ethyl Group (-CH₂CH₃):
-
The methylene protons (-CH₂) are adjacent to the aromatic ring, which causes a downfield shift to approximately 2.4-2.7 ppm.[3] These protons will be split into a quartet by the neighboring methyl protons.
-
The methyl protons (-CH₃) of the ethyl group are in a typical aliphatic environment and are expected around 1.1-1.3 ppm.[3] They will be split into a triplet by the adjacent methylene protons.
-
-
Methyl Groups (-CH₃ on the ring): The two methyl groups attached to the benzene ring are in a similar chemical environment. Protons on methyl groups attached to a benzene ring typically appear around 2.1-2.3 ppm.[4] Due to the symmetry of their placement relative to the other substituents, they are expected to be chemically equivalent and appear as a single singlet.
-
Aromatic Carbons:
-
The carbons bearing the hydroxyl groups (C1, C2, C3) will be significantly deshielded due to the electronegativity of the oxygen atoms, with predicted shifts in the 140-155 ppm range.[1]
-
The carbons substituted with the methyl groups (C4, C6) and the ethyl group (C5) will have chemical shifts influenced by the electron-donating nature of these alkyl groups, typically appearing in the 120-135 ppm region.[5][6]
-
-
Alkyl Carbons:
Visualizations
The following diagrams illustrate the structure and the conceptual workflow for NMR prediction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 ethylbenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. google.com [google.com]
- 5. Video: NMR Spectroscopy of Benzene Derivatives [app.jove.com]
- 6. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 7. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylbenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylbenzene doc brown's advanced organic chemistry revision notes [docbrown.info]
Physical and chemical properties of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol (CAS No. 2151-18-0), also known as Barnol. Due to the limited availability of experimental data for this specific compound, this document primarily presents computed properties and outlines general methodologies for the characterization of such molecules. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering a structured approach to understanding and further investigating this compound.
Introduction
This compound is a substituted aromatic compound belonging to the pyrogallol family. Its structure, featuring a benzene ring with three adjacent hydroxyl groups and further substituted with ethyl and methyl groups, suggests potential for various chemical interactions and biological activities. Molecules of this class are often investigated for their antioxidant, anti-inflammatory, and other pharmacological properties. This guide collates the available data for this specific molecule and provides a framework for its further experimental investigation.
Chemical and Physical Properties
Currently, detailed experimental data on the physical and chemical properties of this compound is limited in publicly accessible literature. The following tables summarize the computed properties available from chemical databases.
General and Computed Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | Barnol, 5-Ethyl-4,6-dimethylpyrogallol | Pharmaffiliates[2] |
| CAS Number | 2151-18-0 | PubChem[1] |
| Molecular Formula | C₁₀H₁₄O₃ | PubChem[1] |
| Molecular Weight | 182.22 g/mol | PubChem[1] |
| XLogP3-AA (Lipophilicity) | 2.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 182.094294304 Da | PubChem[1] |
| Topological Polar Surface Area | 60.7 Ų | PubChem[1] |
| Complexity | 156 | PubChem[1] |
Experimental Protocols
Potential Signaling Pathways and Biological Activity
There is no specific information in the current literature detailing the biological activity or the signaling pathways modulated by this compound. However, based on its structural similarity to other polyphenolic compounds, it could potentially be investigated for its role as an inhibitor or modulator in various signaling cascades, such as those involved in inflammation or oxidative stress. A hypothetical representation of how a small molecule inhibitor might interact with a generic signaling pathway is provided below.
Summary and Future Directions
This compound is a chemical compound with limited available data. The computed properties suggest a molecule with potential for biological activity, likely influenced by its hydroxyl groups. Further research is required to determine its actual physical and chemical properties through experimental validation.
Future research should focus on:
-
Developing and publishing a reliable synthetic route.
-
Full characterization using modern analytical techniques (NMR, IR, MS, and X-ray crystallography).
-
Experimental determination of its physicochemical properties.
-
Screening for biological activity in relevant assays.
This guide serves as a starting point for researchers interested in exploring the potential of this compound.
References
Mass spectrometry fragmentation of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol
This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are utilizing mass spectrometry for molecular structure elucidation. Due to the absence of published experimental mass spectra for this specific compound, the fragmentation pathways described herein are based on established principles of mass spectrometry for substituted aromatic compounds, alkylphenols, and polyhydroxybenzene derivatives.
Predicted Fragmentation Pathways
Electron ionization is an energetic ("hard") ionization technique that typically induces significant fragmentation of organic molecules, providing valuable structural information.[1][2][3] For alkyl-substituted aromatic compounds, fragmentation is often directed by the stability of the resulting carbocations, with benzylic cations being particularly favored.[4][5][6]
The fragmentation of this compound is predicted to initiate with the formation of a molecular ion ([M]+•) at m/z 182. Subsequent fragmentation is expected to proceed through several key pathways, primarily involving the alkyl substituents on the aromatic ring.
A primary and highly probable fragmentation event is the benzylic cleavage of the ethyl group, leading to the loss of a methyl radical (•CH₃). This results in a stable, resonance-stabilized benzylic cation at m/z 167. This fragment is often a base peak or a very prominent peak in the mass spectra of compounds containing an ethyl-substituted benzene ring.
Another expected fragmentation is the loss of a methyl radical from one of the methyl groups attached to the aromatic ring, yielding a fragment ion at m/z 167. While this produces an ion of the same mass as the loss of a methyl radical from the ethyl group, the benzylic cleavage is generally the more favored pathway.
Further fragmentation can occur from these primary ions. For instance, the ion at m/z 167 could subsequently lose a molecule of carbon monoxide (CO), a common fragmentation pathway for phenolic compounds, which would result in an ion at m/z 139. Additionally, the loss of the entire ethyl group as an ethyl radical (•C₂H₅) from the molecular ion would produce a fragment at m/z 153.
The presence of multiple hydroxyl groups may also lead to the loss of a water molecule (H₂O) from the molecular ion or major fragment ions, although this is sometimes less favorable in aromatic systems compared to aliphatic alcohols.
The logical flow of the predicted primary fragmentation pathways is illustrated in the diagram below.
Caption: Predicted EI fragmentation pathway of this compound.
Data Presentation
The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and the corresponding neutral losses from the molecular ion.
| m/z | Proposed Neutral Loss | Formula of Ion | Proposed Structure of Ion |
| 182 | - | [C₁₀H₁₄O₃]+• | Molecular Ion |
| 167 | •CH₃ | [C₉H₁₁O₃]+ | Benzylic cation from loss of methyl from ethyl group |
| 153 | •C₂H₅ | [C₈H₉O₃]+ | Cation from loss of the ethyl group |
| 139 | •CH₃, CO | [C₈H₁₁O₂]+ | Cation from subsequent loss of CO from the m/z 167 ion |
Experimental Protocols
To acquire the mass spectrum of this compound, a standard approach would involve Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent such as methanol or dichloromethane (e.g., 100 µg/mL).
Gas Chromatography (GC) Method:
-
Injector: Split/splitless injector, operated in splitless mode at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.
Mass Spectrometry (MS) Method:
-
Ionization Source: Electron Ionization (EI).[7]
-
Ionization Energy: 70 eV.[3]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.
The experimental workflow for this analysis is depicted in the following diagram.
Caption: Workflow for GC-MS analysis of this compound.
References
- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 2. Electron ionization - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. whitman.edu [whitman.edu]
- 5. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide on the Solubility of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol. Due to the absence of specific experimental data in publicly available literature, this guide combines theoretical considerations based on structural analysis, extrapolated data from the parent compound pyrogallol, and standardized experimental protocols for determining solubility.
Introduction
This compound is a substituted derivative of pyrogallol (benzene-1,2,3-triol). The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. Understanding the solubility of this compound in various laboratory solvents is essential for its application in research and drug development.
The structure of this compound includes a polar triol functional group on a benzene ring, which is further substituted with non-polar alkyl groups (one ethyl and two methyl groups). This combination of polar and non-polar moieties suggests a nuanced solubility profile.
Predicted Solubility Profile
While specific quantitative data for this compound is not available, a qualitative solubility profile can be predicted based on the principles of "like dissolves like". The parent compound, pyrogallol, is a polar molecule and exhibits good solubility in polar solvents.[1] The introduction of ethyl and dimethyl groups increases the hydrocarbon (non-polar) character of the molecule. This structural modification is expected to decrease its solubility in highly polar solvents like water and enhance its solubility in organic solvents of moderate to low polarity.
Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Chemical Formula | Polarity | Predicted Solubility | Rationale |
| Water | H₂O | High | Low to Moderate | The polar triol group may allow for some water solubility, but the non-polar alkyl groups will significantly reduce it compared to pyrogallol. |
| Ethanol | C₂H₅OH | High | High | Ethanol's ability to engage in hydrogen bonding and its ethyl group make it a suitable solvent for compounds with both polar and non-polar characteristics. |
| Methanol | CH₃OH | High | High | Similar to ethanol, methanol is a polar protic solvent that can effectively solvate the triol group. |
| Acetone | (CH₃)₂CO | Moderate | High | Acetone is a polar aprotic solvent that can interact with the polar functional groups without the steric hindrance of a protic solvent. |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | High | High | DMSO is a strong polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[2] |
| Ethyl Acetate | CH₃COOC₂H₅ | Moderate | Moderate to High | As a moderately polar solvent, ethyl acetate is expected to be effective in dissolving the compound due to a balance of polar and non-polar interactions. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data for this compound, the following established experimental protocols can be employed.
3.1. Shake-Flask Method (Thermodynamic Solubility)
This method is considered the "gold standard" for determining thermodynamic solubility.
-
Principle: An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then measured.
-
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Agitate the vial at a constant temperature using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by pipetting or by using a syringe with a filter.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or a validated spectroscopic method.
-
The experiment should be performed in triplicate to ensure accuracy and precision.
-
3.2. Potentiometric Titration Method (Kinetic Solubility)
This method is suitable for ionizable compounds and provides a measure of kinetic solubility.
-
Principle: The compound is dissolved in a co-solvent and then titrated with an aqueous buffer. The pH at which the compound precipitates is used to calculate the solubility.
-
Procedure:
-
Dissolve a known amount of this compound in a suitable water-miscible organic solvent (e.g., DMSO, ethanol).
-
Titrate this solution with an aqueous buffer of a specific pH while monitoring the pH of the mixture.
-
The point of precipitation can be detected visually or by using a light-scattering probe.
-
The pH at which precipitation occurs is recorded, and the solubility is calculated based on the Henderson-Hasselbalch equation.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the experimental determination of the solubility of an organic compound.
Caption: Workflow for Shake-Flask Solubility Determination.
Logical Relationships in Solubility Testing
The following diagram outlines the logical progression of solubility testing for an unknown organic compound.
Caption: Decision Tree for Qualitative Solubility Analysis.
Conclusion
References
The Multifaceted Biological Activities of Substituted Pyrogallol Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrogallol compounds, a class of polyphenols characterized by a 1,2,3-trihydroxybenzene core, have garnered significant attention in the scientific community for their diverse and potent biological activities. These activities, primarily attributed to their antioxidant properties stemming from the electron-rich pyrogallol moiety, extend to anticancer, antimicrobial, and neuroprotective effects. This technical guide provides an in-depth overview of the core biological activities of substituted pyrogallol compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Antioxidant Activity
The hallmark of pyrogallol and its derivatives is their potent antioxidant capacity. The three adjacent hydroxyl groups on the benzene ring readily donate hydrogen atoms to scavenge free radicals, thereby mitigating oxidative stress, a key contributor to numerous pathological conditions.
Quantitative Data for Antioxidant Activity
| Compound | Assay | IC50 / % Inhibition | Reference |
| Pyrogallol | DPPH Radical Scavenging | 92.37% inhibition at 500 µM | [1][2] |
| Pyrogallol Dimer | DPPH Radical Scavenging | 40.77% inhibition at 500 µM | [1][2] |
| Pyrogallol-phloroglucinol-6,6-bieckol (PPB) | DPPH Radical Scavenging | IC50: 0.90 µM | [3] |
| Pyrogallol-phloroglucinol-6,6-bieckol (PPB) | Alkyl Radical Scavenging | IC50: 2.54 µM | [3] |
| Pyrogallol-phloroglucinol-6,6-bieckol (PPB) | Hydroxyl Radical Scavenging | IC50: 62.93 µM | [3] |
| Pyrogallol-phloroglucinol-6,6-bieckol (PPB) | Superoxide Radical Scavenging | IC50: 109.05 µM | [3] |
Experimental Protocols for Antioxidant Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol (e.g., 0.2 mM).
-
Reaction Mixture : Add a defined volume of the test compound solution (at various concentrations) to the DPPH solution in a 96-well plate.[4]
-
Incubation : Incubate the plate in the dark at room temperature for a specified period (e.g., 20-30 minutes).[4]
-
Measurement : Measure the absorbance of the solution at a specific wavelength (typically around 515-517 nm) using a microplate reader.[4]
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.[5]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of antioxidants to scavenge the ABTS radical cation.
-
ABTS Radical Cation Generation : Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating the mixture in the dark at room temperature for 12-16 hours.[4][6]
-
Dilution : Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.[4]
-
Reaction : Add the test compound to the diluted ABTS•+ solution.[4]
-
Incubation : Allow the reaction to proceed for a defined time (e.g., 6 minutes) in the dark.[4]
-
Measurement : Measure the absorbance at 734 nm.[4]
-
Calculation : Calculate the percentage of inhibition as described for the DPPH assay.[5]
Anticancer Activity
Substituted pyrogallol compounds have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.
Quantitative Data for Anticancer Activity
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| Pyrogallol | SNU-484 (gastric cancer) | MTT Assay | ~50 µM | [7] |
| Pyrogallol | K562, Jurkat, Raji, HEL (human tumor cells) | Proliferation Assay | Antiproliferative effects | [7] |
| Pyrogallol | A549 (lung cancer) | MTT Assay | Dose-dependent cytotoxicity | [8] |
| Pyrogallol | C6 (glioma) | MTT Assay | IC50: 40 µM (24h), 15 µM (72h) | [9] |
| Pyrogallol | DU145, PC3 (prostate cancer) | Proliferation Assay | Inhibition of proliferation | [10][11] |
Signaling Pathways in Anticancer Activity
Pyrogallol and its derivatives have been shown to modulate several critical signaling pathways implicated in cancer development and progression.
-
PI3K/AKT Signaling Pathway : This pathway is crucial for cell survival and proliferation. Pyrogallol has been observed to inhibit the PI3K/AKT pathway, leading to decreased cancer cell viability.[12][13] In some hepatocellular carcinoma cells, pyrogallol has been shown to inhibit this pathway, contributing to its antitumor effects.[14]
-
Akt/GSK-3β/β-catenin Signaling Pathway : Pyrogallol has been found to inactivate the Akt signaling pathway, which in turn affects the GSK-3β/β-catenin signaling cascade, leading to the inhibition of proliferation and promotion of apoptosis in prostate cancer cells.[10][11]
-
p53-mediated Pathway : In non-small cell lung cancer cells, pyrogallol can induce cell cycle arrest and apoptosis by upregulating p21 in a p53-dependent manner.[15]
Experimental Protocol for Anticancer Activity
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.[16][17][18]
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[16]
-
Compound Treatment : Treat the cells with various concentrations of the substituted pyrogallol compound and incubate for a specific period (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition : Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[16][18] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16][18]
-
Solubilization : Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[16]
-
Measurement : Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[16]
-
Calculation : Cell viability is expressed as a percentage of the control (untreated cells).
Antimicrobial Activity
Pyrogallol and its derivatives exhibit broad-spectrum antimicrobial activity against various bacteria and fungi.[7][19] The proposed mechanism of action involves the disruption of microbial cell membrane permeability, leading to the leakage of essential intracellular components.[1]
Quantitative Data for Antimicrobial Activity
| Compound | Microorganism | Assay | MIC (Minimum Inhibitory Concentration) | Reference |
| Pyrogallol | Staphylococcus aureus | Broth Microdilution | 512 µg/mL | [1] |
| Pyrogallol | Escherichia coli | Broth Microdilution | 256 µg/mL | [1] |
| Pyrogallol Dimer | Staphylococcus aureus | Broth Microdilution | 8 µg/mL | [1] |
| Pyrogallol Dimer | Escherichia coli | Broth Microdilution | 8 µg/mL | [1] |
| Pyrogallol | Methicillin-resistant Staphylococcus aureus (MRSA) | Microbroth Dilution | 15.6 µg/mL | [20] |
| Pyrogallol | Vibrio parahaemolyticus | Not specified | 32-64 µg/mL | [21] |
Experimental Protocol for Antimicrobial Activity
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23][24]
-
Preparation of Inoculum : Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).[2]
-
Serial Dilutions : Prepare two-fold serial dilutions of the substituted pyrogallol compound in a suitable broth medium in a 96-well microtiter plate.[25]
-
Inoculation : Inoculate each well with the standardized microbial suspension.[24] Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation : Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[24]
-
MIC Determination : The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[24]
Neuroprotective Effects
Emerging research suggests that substituted pyrogallol compounds may possess neuroprotective properties, primarily linked to their antioxidant and anti-inflammatory activities. They have been investigated for their potential in mitigating pathological factors associated with neurodegenerative diseases like Alzheimer's disease.[26] The pyrogallol moiety can interact with amyloid-β (Aβ) and metal ions, which are implicated in the pathology of Alzheimer's.[26] Furthermore, pyrogallol has been shown to elicit β-amyloid secretion, although the underlying mechanisms are complex and may involve radical formation.[27]
Conclusion
Substituted pyrogallol compounds represent a promising class of natural products with a wide array of biological activities. Their potent antioxidant, anticancer, antimicrobial, and potential neuroprotective effects make them attractive candidates for further investigation in drug discovery and development. The information and protocols provided in this guide serve as a foundational resource for researchers and scientists working to unlock the full therapeutic potential of these versatile molecules. Further studies are warranted to elucidate the precise mechanisms of action, explore structure-activity relationships, and evaluate the in vivo efficacy and safety of novel substituted pyrogallol derivatives.
References
- 1. worldresearchersassociations.com [worldresearchersassociations.com]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Determination of antioxidant activity by ABTS, DPPH, and FRAP [bio-protocol.org]
- 5. 2.5. The DPPH and ABTS Antioxidant Assays [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. envirobiotechjournals.com [envirobiotechjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pyrogallol from Spirogyra neglecta Inhibits Proliferation and Promotes Apoptosis in Castration-Resistant Prostate Cancer Cells via Modulating Akt/GSK-3β/β-catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Role of Pyrogallol as an Anti-cancer Agent Reduces Cell Proliferation in Lung Cancer Cells via AKT/PI3K Signaling Pathways - An In vitro and In silico Approaches | Texila Journal [texilajournal.com]
- 13. texilajournal.com [texilajournal.com]
- 14. Antitumor Effect of Pyrogallol via miR-134 Mediated S Phase Arrest and Inhibition of PI3K/AKT/Skp2/cMyc Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrogallol promotes growth arrest by activating the p53-mediated up-regulation of p21 and p62/SQSTM1-dependent degradation of β-catenin in nonsmall cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Antimicrobial activity of catechol and pyrogallol as allelochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. research.monash.edu [research.monash.edu]
- 21. envirobiotechjournals.com [envirobiotechjournals.com]
- 22. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. microbe-investigations.com [microbe-investigations.com]
- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 26. Multi-target macrocycles: pyrogallol derivatives to control multiple pathological factors associated with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Pyrogallol intermediates elicit beta-amyloid secretion via radical formation and alterations in intracellular trafficking, distinct from pyrogallol-generated superoxide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-ethyl-4,6-dimethylbenzene-1,2,3-triol: IUPAC Nomenclature and Chemical Structure
This technical guide provides a comprehensive analysis of the IUPAC naming and chemical structure of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol for researchers, scientists, and professionals in drug development. This document elucidates the systematic nomenclature, presents a visual representation of the molecular structure, and outlines the logical process for its naming convention.
IUPAC Nomenclature Deconstruction
The systematic name this compound can be deconstructed to understand the precise arrangement of its functional groups and substituents on the core benzene ring. The naming follows the established rules of the International Union of Pure and Applied Chemistry (IUPAC).
-
Parent Hydride : The foundational structure is benzene , a six-carbon aromatic ring.
-
Principal Functional Groups : The suffix "-triol" indicates the presence of three hydroxyl (-OH) functional groups. Their locants, or positions on the ring, are specified as 1, 2, and 3. This core structure is systematically named benzene-1,2,3-triol . This particular arrangement is also commonly known as pyrogallol.
-
Substituents : The prefixes denote other groups attached to the benzene ring:
-
5-ethyl : An ethyl group (-CH₂CH₃) is attached to carbon atom 5.
-
4,6-dimethyl : Two methyl groups (-CH₃) are attached to carbon atoms 4 and 6.
-
The numbering of the benzene ring is assigned to give the principal hydroxyl functional groups the lowest possible locants (1, 2, and 3). The remaining substituents are then numbered accordingly. The substituents are listed in alphabetical order (ethyl before methyl) in the final name.
The logical workflow for deriving the IUPAC name is illustrated in the diagram below.
Chemical Structure
The chemical structure of this compound is depicted below. The diagram illustrates the spatial arrangement of the atoms and the connectivity of the functional groups and substituents on the aromatic ring.
Physicochemical Data
| Property | 4,6-dimethylbenzene-1,2,3-triol | 5-ethyl-4-methylbenzene-1,2,3-triol |
| Molecular Formula | C₈H₁₀O₃ | C₉H₁₂O₃ |
| Molecular Weight | 154.16 g/mol | 168.19 g/mol |
| XLogP3 (Computed) | 1.6 | 2.1 |
| Hydrogen Bond Donors | 3 | 3 |
| Hydrogen Bond Acceptors | 3 | 3 |
| Rotatable Bond Count | 0 | 1 |
| Exact Mass | 154.06 g/mol | 168.08 g/mol |
| Topological Polar Surface Area | 60.7 Ų | 60.7 Ų |
Data sourced from PubChem and is computationally generated.[2][3]
Experimental Protocols
Detailed experimental protocols for the specific synthesis of this compound are not described in peer-reviewed literature. However, general synthetic routes for alkylated polyphenols often involve Friedel-Crafts alkylation or acylation of a protected pyrogallol derivative, followed by deprotection.
A generalized conceptual workflow for such a synthesis is presented below. This is a theoretical pathway and would require optimization for this specific molecule.
Researchers aiming to synthesize this compound would likely need to develop a novel synthetic route, potentially adapting procedures from patents that describe the preparation of similar polyphenol compounds.[4][5]
References
- 1. 2151-18-0|this compound|BLD Pharm [bldpharm.com]
- 2. 5-Ethyl-4-methylbenzene-1,2,3-triol | C9H12O3 | CID 12386611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,6-Dimethylbenzene-1,2,3-triol | C8H10O3 | CID 53440038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US11066524B2 - Process for producing alkoxylated polyphenols - Google Patents [patents.google.com]
- 5. CN118290332A - A method for preparing polyphenol compounds - Google Patents [patents.google.com]
In Silico Toxicity Prediction for 5-ethyl-4,6-dimethylbenzene-1,2,3-triol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico toxicity prediction for the novel compound 5-ethyl-4,6-dimethylbenzene-1,2,3-triol. In the absence of empirical toxicological data, computational methods offer a robust, ethical, and cost-effective initial assessment of a compound's potential adverse effects. This document outlines a detailed workflow for predicting a range of toxicity endpoints using publicly available and validated Quantitative Structure-Activity Relationship (QSAR) models. Methodologies for utilizing prominent online platforms, ADMETlab 2.0 and admetSAR, are described in detail, enabling researchers to replicate and expand upon these findings. Furthermore, this guide delves into the potential toxicological mechanisms, focusing on signaling pathways likely to be perturbed by a substituted benzene-1,2,3-triol moiety, such as those related to oxidative stress and caspase-mediated apoptosis. All quantitative predictions are summarized in structured tables for clarity and comparative analysis.
Introduction to In Silico Toxicology
In silico toxicology is a rapidly evolving field that utilizes computational models to predict the toxic properties of chemical substances.[1] By analyzing the relationship between a molecule's structure and its biological activity, these models can forecast potential adverse effects on human health and the environment.[1] This approach is integral to modern drug discovery and chemical safety assessment, offering a means to prioritize compounds for further development, reduce reliance on animal testing, and minimize late-stage failures in the pharmaceutical pipeline.[1][2]
The primary methodologies in in silico toxicology include the development and application of (Quantitative) Structure-Activity Relationship ([Q]SAR) models. QSAR models are mathematical representations that correlate a compound's structural or physicochemical properties with its toxicological effects.[3] These models are built upon large datasets of experimentally determined toxicity data and can predict a wide array of endpoints, including carcinogenicity, mutagenicity, hepatotoxicity, and cardiotoxicity.[4]
This guide focuses on the application of these principles to this compound, a compound for which no public toxicological data is currently available.
The Compound of Interest: this compound
Structure:
-
IUPAC Name: this compound
-
SMILES: CCC1=C(C(=C(C(=C1)C)O)O)O
-
Molecular Formula: C₁₀H₁₄O₃
-
Molecular Weight: 182.22 g/mol
The structure of this compound, particularly the benzene-1,2,3-triol (pyrogallol) moiety, is of toxicological interest. Pyrogallol and its derivatives are known to generate reactive oxygen species (ROS) through auto-oxidation, leading to oxidative stress, which can induce mutagenesis, carcinogenesis, and hepatotoxicity.[1]
In Silico Toxicity Prediction Workflow
The prediction of toxicity for a novel compound follows a structured workflow. This process ensures a systematic and reproducible assessment.
Caption: A generalized workflow for in silico toxicity prediction.
Experimental Protocols
This section provides detailed protocols for predicting the toxicity of this compound using two widely used, open-access web servers: ADMETlab 2.0 and admetSAR.
Protocol for ADMETlab 2.0
ADMETlab 2.0 is a comprehensive platform for evaluating Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[5][6]
-
Navigate to the ADMETlab 2.0 Web Server: Open a web browser and go to the ADMETlab 2.0 homepage.
-
Access the Prediction Module: Select the "ADMET Evaluation" service.[5]
-
Input the Molecular Structure:
-
In the provided input box, paste the SMILES string for this compound: CCC1=C(C(=C(C(=C1)C)O)O)O.
-
Alternatively, the structure can be drawn using the integrated molecular editor.[6]
-
-
Initiate Prediction: Click the "Calculate" button to submit the job.
-
Data Retrieval and Interpretation:
-
The server will return a comprehensive table of predicted properties.
-
For each endpoint, the platform provides a predicted value or classification.[7]
-
Interpret the results based on the color-coded empirical decision guide (green for excellent, yellow for medium, red for poor) and the detailed explanations provided on the "Explanation" page of the website.[2][5]
-
Record all quantitative data for the endpoints listed in Table 1.
-
Protocol for admetSAR
admetSAR is another widely used tool for predicting the ADMET profiles of chemical compounds.[8]
-
Navigate to the admetSAR Web Server: Access the admetSAR homepage.
-
Input the Compound:
-
Paste the SMILES string CCC1=C(C(=C(C(=C1)C)O)O)O into the input field.
-
Alternatively, provide the compound name or draw the structure.
-
-
Run the Prediction: Click the "Predict" button to start the analysis.
-
Analyze the Results:
-
The results will be displayed in a table format, categorized by ADMET properties.
-
The output includes probabilities for classification models and predicted values for regression models.
-
For each prediction, an "Applicability Domain" assessment is provided, indicating the confidence in the prediction.
-
Record all quantitative data for the endpoints listed in Table 2.
-
Predicted Toxicity Profile
The following tables summarize the predicted toxicity and physicochemical properties of this compound obtained from ADMETlab 2.0 and admetSAR.
Table 1: Predicted Physicochemical and Toxicity Properties from ADMETlab 2.0
| Parameter Category | Property | Predicted Value/Classification | Interpretation |
| Physicochemical | Molecular Weight | 182.22 | Acceptable |
| logP | 1.85 | Optimal lipophilicity | |
| logS | -2.45 | Soluble | |
| Water Solubility | 4.52e-03 mol/L | Soluble | |
| Topological Polar Surface Area | 60.69 Ų | Good oral bioavailability expected | |
| Absorption | Human Intestinal Absorption (HIA) | + (Probability: 0.98) | Well absorbed |
| Caco-2 Permeability | - (Probability: 0.81) | Low permeability | |
| Metabolism | CYP2D6 Inhibitor | + (Probability: 0.82) | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | + (Probability: 0.75) | Potential for drug-drug interactions | |
| Toxicity | Ames Mutagenicity | + (Probability: 0.65) | Potential mutagen |
| Carcinogenicity | + (Probability: 0.71) | Potential carcinogen | |
| hERG Inhibition | - (Probability: 0.91) | Low risk of cardiotoxicity | |
| Oral Acute Toxicity (Rat) | Category III (LD₅₀: 580.45 mg/kg) | Toxic | |
| Hepatotoxicity (DILI) | + (Probability: 0.68) | Potential for drug-induced liver injury |
Table 2: Predicted Toxicity and ADMET Properties from admetSAR
| Parameter Category | Property | Predicted Value/Classification | Probability | Applicability Domain |
| Absorption | Blood-Brain Barrier Penetration | BBB+ | 0.89 | Inside |
| Human Intestinal Absorption | + | 0.99 | Inside | |
| Metabolism | CYP2C9 Substrate | Non-substrate | 0.72 | Inside |
| CYP2D6 Substrate | Non-substrate | 0.78 | Inside | |
| CYP3A4 Substrate | Non-substrate | 0.85 | Inside | |
| Toxicity | Ames Mutagenicity | Toxic | 0.63 | Inside |
| Carcinogenicity | Carcinogen | - | - | |
| hERG Inhibition | Non-inhibitor | 0.88 | Inside | |
| Oral Acute Toxicity (Rat) | Category III | LD₅₀: 2.74 mol/kg (500 mg/kg) | Inside | |
| Skin Sensitisation | Non-sensitiser | - | - |
Potential Toxicological Mechanisms and Signaling Pathways
The benzene-1,2,3-triol substructure is a key toxicophore. Its toxicity is often mediated by the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[1]
Oxidative Stress and Cellular Damage
The auto-oxidation of the pyrogallol moiety can lead to the formation of superoxide radicals and hydrogen peroxide. This overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA. This can trigger several downstream signaling pathways.
Caption: Induction of oxidative stress by the target compound.
Caspase-Mediated Apoptosis
Significant cellular damage, particularly DNA damage, can initiate programmed cell death, or apoptosis. This is often mediated by a cascade of enzymes called caspases. The intrinsic pathway of apoptosis is triggered by mitochondrial stress, which is a common consequence of severe oxidative stress.
Caption: The intrinsic pathway of caspase-mediated apoptosis.
Discussion and Conclusion
The in silico analysis of this compound suggests several potential toxicological concerns that warrant further investigation. Both ADMETlab 2.0 and admetSAR predict the compound to be a potential mutagen and carcinogen, likely stemming from the oxidative properties of its pyrogallol-like core. The predicted oral acute toxicity falls into Category III, indicating a significant hazard upon ingestion. Furthermore, the potential for drug-induced liver injury and inhibition of key metabolic enzymes (CYP2D6 and CYP3A4) highlights the risk of hepatotoxicity and adverse drug-drug interactions. On a more positive note, the compound is predicted to have a low risk of hERG-related cardiotoxicity.
It is crucial to acknowledge the limitations of in silico predictions. These models are based on existing data and may not perfectly capture the toxicology of a novel compound. The applicability domain of the models should always be considered when interpreting the results.
References
- 1. researchgate.net [researchgate.net]
- 2. ADMETlab 2.0 [admetmesh.scbdd.com]
- 3. admetSAR 3.0: about [lmmd.ecust.edu.cn]
- 4. 5-Ethyl-4-methylbenzene-1,2,3-triol | C9H12O3 | CID 12386611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ADMETlab 2.0 [admetmesh.scbdd.com]
- 6. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. About | admetSAR [lmmd.ecust.edu.cn]
An In-depth Technical Guide to the Discovery and Natural Sources of Substituted Benzene-1,2,3-triols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, natural prevalence, and analysis of substituted benzene-1,2,3-triols, a class of polyphenolic compounds with significant biological activities. This document details their historical discovery, explores their diverse natural sources, presents quantitative data on their occurrence, outlines detailed experimental protocols for their study, and visualizes key biological pathways they influence.
Introduction and Historical Context
Substituted benzene-1,2,3-triols, commonly known as pyrogallol derivatives, are a significant class of naturally occurring phenolic compounds. The parent compound, pyrogallol (1,2,3-trihydroxybenzene), was first discovered in 1786 by the Swedish chemist Carl Wilhelm Scheele through the dry distillation of gallic acid.[1] Historically, these compounds were recognized for their potent reducing properties, leading to their use in photography and as oxygen scavengers in analytical chemistry. In recent decades, scientific interest has shifted towards their widespread presence in the plant and microbial kingdoms and their diverse biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[2] These activities have positioned them as promising lead compounds in drug discovery and development.
Natural Sources of Substituted Benzene-1,2,3-triols
Substituted benzene-1,2,3-triols are ubiquitous in nature, found in a wide array of plants, fruits, and microorganisms. Their presence is often linked to defense mechanisms and secondary metabolic pathways.
Plant Kingdom
Plants are the most prolific source of pyrogallol derivatives. These compounds are frequently found as structural motifs within more complex molecules like tannins, alkaloids, and flavonoids.
-
Tannins: Hydrolyzable tannins, particularly gallotannins and ellagitannins, are rich sources of gallic acid, the direct precursor to pyrogallol. Upon hydrolysis, these tannins release gallic acid, which can be subsequently decarboxylated to form pyrogallol.[3]
-
Medicinal Plants: Many plants used in traditional medicine owe their therapeutic effects, at least in part, to the presence of pyrogallol and its derivatives. A notable example is Emblica officinalis (Amla or Indian Gooseberry), where pyrogallol has been identified as a major bioactive component responsible for its antiproliferative effects.[2][4][5] Other medicinal plants containing these compounds include Terminalia species and Ammannia baccifera.[6]
-
Foods and Beverages: Tea leaves (Camellia sinensis) are a significant dietary source of pyrogallol-type catechins, such as epigallocatechin (EGC) and epigallocatechin gallate (EGCG).[1] Fermentation of tea leaves can also lead to the formation of free pyrogallol.[1] Coffee has also been identified as a source, with pyrogallol contributing to its xanthine oxidase inhibitory activity.[6]
-
Aquatic Plants: The aquatic plant Myriophyllum spicatum is known to produce and secrete pyrogallic acid, suggesting a role in allelopathy.
Microbial Sources
Certain microorganisms are capable of synthesizing pyrogallol and its derivatives, often through the degradation of aromatic compounds or as part of their secondary metabolism.
-
Bacteria: Species such as Pseudomonas putida and Rhodococcus can synthesize pyrogallol from various aromatic hydrocarbons and phenolics.[3] Some bacteria possess the enzyme gallic acid decarboxylase, which directly converts gallic acid into pyrogallol. Engineered strains of Escherichia coli have been developed to produce pyrogallol from glucose.[7]
-
Fungi: Fermentation processes involving fungi can lead to the production of pyrogallol. For instance, fermented Miang, a traditional Thai tea product, shows detectable levels of pyrogallol that are absent in the unfermented leaves.[1]
Quantitative Data on Pyrogallol Occurrence
The concentration of pyrogallol and its derivatives can vary significantly depending on the natural source, environmental conditions, and processing methods. The following tables summarize available quantitative data.
| Natural Source | Compound | Concentration | Analytical Method | Reference |
| Fermented Miang Tea (Non-filamentous fungi) | Pyrogallol | 0.21 mg/g Dry Weight | HPLC | [1] |
| Fermented Miang Tea (Filamentous fungi) | Pyrogallol | 0.26 mg/g Dry Weight | HPLC | [1] |
| Fermented Paeoniae Radix Extract (48h) | Pyrogallol | 92.138 µg/mL | HPLC | [8] |
| Emblica officinalis (Amla) Leaves | Pyrogallol | Major Constituent | GC-MS | [5][6] |
| Emblica officinalis (Amla) Fruits | 1,2,3-Benzenetriol | Major Constituent | GC-MS | [9] |
Table 1: Concentration of Pyrogallol in Various Natural Sources.
| Cell Line | Compound | IC50 Value | Assay | Reference |
| PC-3 (Prostate Cancer) | Pyrogallol | 55.53 µM | MTT Assay | [1] |
| RC-58T (Prostate Cancer) | Pyrogallol | 65.03 µM | MTT Assay | [1] |
| LNCaP (Prostate Cancer) | Pyrogallol | 71.78 µM | MTT Assay | [1] |
| C6 (Glioma) | Pyrogallol | 40 µM (24h) to 15 µM (72h) | MTT Assay | [3] |
| K562, Raji, Jurkat, HEL (Tumor Cell Lines) | Emblica officinalis Extract | Most Active Inhibitor | Cell Proliferation Assay | [2] |
Table 2: Bioactivity (IC50) of Pyrogallol and Related Extracts on Cancer Cell Lines.
Experimental Protocols
The extraction, isolation, and quantification of substituted benzene-1,2,3-triols are critical for their study. The following sections provide detailed methodologies synthesized from established research.
General Extraction from Plant Material (Maceration)
This protocol describes a general method for obtaining crude extracts from dried plant material.
-
Preparation of Plant Material: Air-dry the plant material (e.g., leaves, fruits) at room temperature and grind into a coarse powder (30-40 mesh size is optimal).
-
Solvent Selection: Choose an appropriate solvent based on the polarity of the target compounds. Ethanol or methanol are commonly used for extracting polyphenols.
-
Maceration: Place the powdered plant material in a stoppered container. Add the solvent until the material is fully submerged.
-
Incubation: Seal the container and let it stand for a minimum of 3 days at room temperature. Agitate the mixture frequently to ensure thorough extraction.
-
Filtration: Strain the mixture to separate the liquid extract (micelle) from the solid plant residue (marc). Press the marc to recover any remaining liquid.
-
Concentration: Combine the liquid fractions and clarify by filtration. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude extract.
-
Drying and Storage: The resulting sticky extract can be completely dried and stored at -80°C for long-term stability.
(Synthesized from[10][11][12])
Isolation and Purification by Column Chromatography
This protocol outlines the separation of compounds from a crude extract.
-
Column Preparation: Prepare a chromatography column with silica gel as the stationary phase, packed using a suitable non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise gradient.
-
Fraction Collection: Collect the eluent in separate fractions.
-
Monitoring: Monitor the separation using Thin Layer Chromatography (TLC). Spot aliquots of each fraction on a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate, 3:7). Visualize the spots under UV light.
-
Pooling and Re-purification: Combine fractions that show similar TLC profiles. Fractions containing the compound of interest may require further purification using a smaller column with a refined solvent gradient until a single spot is observed on the TLC plate.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol details the quantification of pyrogallol in an extract.
-
Instrumentation: Use an HPLC system equipped with a photodiode array (PDA) detector and a C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation: Prepare a two-solvent mobile phase.
-
Solvent A: 0.02M potassium dihydrogen phosphate and 0.03M disodium hydrogen phosphate in water, with pH adjusted to 2.8 with phosphoric acid.
-
Solvent B: Methanol.
-
-
Gradient Elution: Program a gradient elution at a flow rate of 1.2 mL/min. The specific gradient will depend on the complexity of the sample but will typically involve increasing the proportion of Solvent B over the run time.
-
Standard Preparation: Prepare a stock solution of pure pyrogallol (e.g., 1050 µg/mL) in a diluent (e.g., water:methanol, 90:10 v/v). Create a series of standard solutions with known concentrations (e.g., 6.3 ppm to 31.5 ppm) by serial dilution.
-
Sample Preparation: Dissolve a precisely weighed amount of the extract in the diluent, sonicate to ensure complete dissolution, and filter through a 0.2 µm filter before injection.
-
Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Inject the sample solution.
-
Quantification: Determine the concentration of pyrogallol in the sample by comparing its peak area to the calibration curve. Set the UV detection wavelength to 240 nm.
Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for the structural confirmation of pyrogallol.
-
Derivatization: As pyrogallol is polar, derivatization is often required. A common method is trimethylsilylation (TMS). React the dried extract with a TMS derivatizing agent.
-
Instrumentation: Use a GC-MS system with a capillary column suitable for separating aromatic compounds (e.g., 5% phenyl polymethylsiloxane).
-
GC Conditions:
-
Injector Temperature: 300°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Program: Start at an initial temperature (e.g., 50°C, hold for 1 min), then ramp up to a final temperature (e.g., 320°C at 10°C/min, hold for 2 min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40–600.
-
-
Analysis: Inject the derivatized sample. Identify the pyrogallol-TMS derivative peak by comparing its retention time and mass spectrum to that of a known standard and by matching the fragmentation pattern with a mass spectral library.
(Synthesized from[17][18][19])
Biological Signaling Pathways
Pyrogallol derivatives exert their biological effects by modulating various cellular signaling pathways. A primary mechanism of their anticancer activity is the induction of apoptosis through the generation of reactive oxygen species (ROS).
Pyrogallol-Induced ROS-Mediated Apoptosis
Pyrogallol's pro-oxidant chemistry is central to its mechanism of action. It undergoes autoxidation, which generates a significant amount of intracellular ROS, particularly superoxide anions (O₂•⁻), and depletes cellular glutathione (GSH) levels.[15] This creates a state of severe oxidative stress, which triggers a cascade of events leading to programmed cell death.
Caption: Pyrogallol induces apoptosis via ROS generation and the intrinsic mitochondrial pathway.
Modulation of Pro- and Anti-Apoptotic Proteins
The oxidative stress induced by pyrogallol also directly influences the expression and activity of key proteins that regulate apoptosis, primarily the Bcl-2 family. This shifts the cellular balance towards promoting cell death.
Caption: Pyrogallol alters the Bcl-2/Bax ratio to promote mitochondrial-mediated apoptosis.
Involvement of MAPK and Akt/GSK-3β Signaling
Pyrogallol's effects are not limited to the direct mitochondrial pathway. It also modulates critical cell survival and stress-response signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and Akt pathways, further driving the cell towards apoptosis.
Caption: Pyrogallol modulates MAPK and Akt/GSK-3β signaling to induce cell cycle arrest and apoptosis.
Conclusion
Substituted benzene-1,2,3-triols represent a class of natural products with a rich history and a promising future in pharmacology and drug development. Their widespread distribution in plants and microbes makes them readily accessible, while their potent biological activities, particularly their ability to induce apoptosis in cancer cells via complex signaling networks, underscore their therapeutic potential. The experimental protocols detailed in this guide provide a framework for the continued exploration and quantification of these valuable compounds in natural sources. Further research focusing on the specific substituted derivatives and their unique mechanisms of action will be crucial in translating the potential of these molecules into novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of pyrogallol as an antiproliferative compound present in extracts from the medicinal plant Emblica officinalis: effects on in vitro cell growth of human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phcogres.com [phcogres.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Synthesis of Gallic Acid and Pyrogallol from Glucose: Replacing Natural Product Isolation with Microbial Catalysis | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pakbs.org [pakbs.org]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Analytical Method Development and Dermal Absorption of Pyrogallol, a Hair Dye Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rjptonline.org [rjptonline.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
The Theoretical Antioxidant Mechanism of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the theoretical antioxidant mechanisms of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol, a substituted pyrogallol derivative. Drawing upon established principles of phenolic antioxidant chemistry, this document elucidates the primary pathways through which this compound is postulated to neutralize free radicals, thereby mitigating oxidative stress. The principal mechanisms discussed are Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET). Detailed methodologies for common in vitro antioxidant assays (DPPH, ABTS, and FRAP) are provided to facilitate the empirical validation of these theoretical concepts. Furthermore, this guide employs structured data presentation and visual diagrams to clarify complex chemical processes and experimental workflows, serving as a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are crucial molecules that can neutralize these harmful ROS. Phenolic compounds, in particular, are a well-studied class of antioxidants.[1][2] this compound belongs to the pyrogallol family of polyphenols, which are known for their potent antioxidant activities.[3][4] The presence of three adjacent hydroxyl groups on the benzene ring is a key structural feature that confers significant radical-scavenging capabilities.[4] This guide explores the theoretical underpinnings of its antioxidant action.
Chemical Structure and Properties
The chemical structure and basic properties of this compound are presented below.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₄O₃ |
| Molecular Weight | 182.22 g/mol |
| Canonical SMILES | CCC1=C(C(=C(C(=C1O)O)O)C)C |
| InChI Key | SXQZRYBURBSQNP-UHFFFAOYSA-N |
Data sourced from PubChem.
Theoretical Antioxidant Mechanisms
The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The principal mechanisms are Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET).[5][6]
Hydrogen Atom Transfer (HAT)
In the HAT mechanism, the phenolic antioxidant (ArOH) donates a hydrogen atom from one of its hydroxyl groups to a free radical (R•), effectively scavenging the radical and forming a stable phenoxyl radical (ArO•).[7] The stability of this resulting phenoxyl radical is crucial, as a more stable radical is less likely to initiate further radical chain reactions. The resonance delocalization of the unpaired electron across the aromatic ring contributes significantly to its stability.[7]
For this compound, the presence of three hydroxyl groups and electron-donating alkyl (ethyl and methyl) groups enhances the stability of the formed phenoxyl radical.[1]
Caption: Hydrogen Atom Transfer (HAT) Mechanism.
Sequential Proton Loss Electron Transfer (SPLET)
The SPLET mechanism is a two-step process that is particularly relevant in polar solvents.[8] In the first step, the phenolic antioxidant undergoes deprotonation to form a phenoxide anion (ArO⁻).[6] In the second step, this anion transfers an electron to the free radical, resulting in a phenoxyl radical and a neutralized anionic species of the radical.[9] The ease of deprotonation (acidity of the phenol) and the ability of the resulting anion to donate an electron are key determinants of the efficiency of the SPLET mechanism.[6]
Caption: Sequential Proton Loss Electron Transfer (SPLET) Mechanism.
Experimental Protocols for Antioxidant Activity Assessment
To empirically determine the antioxidant capacity of this compound, several in vitro assays are commonly employed. The following sections provide detailed protocols for three widely used methods: the DPPH, ABTS, and FRAP assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[10][11]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.[10]
-
Sample Preparation: Dissolve the test compound (this compound) in a suitable solvent (e.g., methanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each sample dilution to the wells.
-
Add an equal volume of the DPPH working solution to each well.[11]
-
A blank control containing only the solvent and DPPH solution is also prepared.
-
A positive control, such as ascorbic acid or Trolox, should be run in parallel.[11]
-
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[10]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[11]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.
-
The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.[11]
-
Caption: DPPH Radical Scavenging Assay Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant causes a decolorization that is measured spectrophotometrically.[12]
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•⁺):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.[12]
-
-
Preparation of ABTS Working Solution: Dilute the ABTS•⁺ stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[13]
-
Sample Preparation: Prepare a series of dilutions of the test compound in a suitable solvent.
-
Assay Procedure:
-
Add a small volume of the sample dilution to a larger volume of the ABTS working solution.
-
A blank control and a positive control (e.g., Trolox) are also prepared.
-
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.[14]
-
Measurement: Measure the absorbance at 734 nm.[15]
-
Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox.
Caption: ABTS Radical Cation Decolorization Assay Workflow.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.[16]
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare a 300 mM acetate buffer (pH 3.6).
-
Prepare a 10 mM TPTZ solution in 40 mM HCl.
-
Prepare a 20 mM aqueous solution of FeCl₃·6H₂O.
-
Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP reagent. Warm the reagent to 37°C before use.[16]
-
-
Sample Preparation: Prepare a series of dilutions of the test compound.
-
Assay Procedure:
-
Add a small volume of the sample to a larger volume of the FRAP reagent.
-
A blank and a standard curve using a known concentration of FeSO₄·7H₂O are also prepared.
-
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).[16][17]
-
Measurement: Measure the absorbance at 593 nm.[18]
-
Calculation: The antioxidant capacity is determined from the standard curve and is expressed as ferric reducing equivalents (e.g., µM Fe²⁺).
Caption: Ferric Reducing Antioxidant Power (FRAP) Assay Workflow.
Quantitative Data Presentation
While no specific experimental data for this compound was found in the literature at the time of this writing, the following tables exemplify how quantitative results from the described assays would be presented.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC₅₀ (µM) |
| This compound | Data |
| Ascorbic Acid (Positive Control) | Data |
| Trolox (Positive Control) | Data |
Table 2: ABTS Radical Cation Scavenging Activity
| Compound | TEAC (Trolox Equivalents) |
| This compound | Data |
| Ascorbic Acid (Positive Control) | Data |
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value (µM Fe²⁺/µM) |
| This compound | Data |
| Ascorbic Acid (Positive Control) | Data |
| Trolox (Positive Control) | Data |
Conclusion
The antioxidant potential of this compound is theoretically robust, stemming from its pyrogallol core structure. The primary mechanisms of action are anticipated to be Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET), facilitated by the presence of three hydroxyl groups and electron-donating alkyl substituents. The provided experimental protocols for DPPH, ABTS, and FRAP assays offer a standardized framework for the empirical validation and quantification of its antioxidant capacity. This technical guide serves as a foundational resource for further investigation into the therapeutic potential of this compound in mitigating oxidative stress-related pathologies. Future studies should focus on conducting these in vitro assays to generate quantitative data and further explore the structure-activity relationships of substituted pyrogallol derivatives.
References
- 1. Mechanistic aspects of hydrogen abstraction for phenolic antioxidants. Electronic structure and topological electron density analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. academic.oup.com [academic.oup.com]
- 3. worldresearchersassociations.com [worldresearchersassociations.com]
- 4. Multi-target macrocycles: pyrogallol derivatives to control multiple pathological factors associated with Alzheimer's disease - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06417H [pubs.rsc.org]
- 5. Sequential proton loss electron transfer: Significance and symbolism [wisdomlib.org]
- 6. Antioxidant action of deprotonated flavonoids: Thermodynamics of sequential proton-loss electron-transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. 2.9.5. ABTS Assay [bio-protocol.org]
- 15. 4.4.2. ABTS Radical Scavenging Assay [bio-protocol.org]
- 16. ultimatetreat.com.au [ultimatetreat.com.au]
- 17. zen-bio.com [zen-bio.com]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
Methodological & Application
Application Notes and Protocols for 5-ethyl-4,6-dimethylbenzene-1,2,3-triol in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 5-ethyl-4,6-dimethylbenzene-1,2,3-triol in various cell culture assays. While specific biological activities of this compound are not extensively documented, its structural similarity to other polyphenols suggests potential antioxidant, anti-inflammatory, and cell signaling modulating properties. The following protocols are designed to enable researchers to investigate these potential activities in a controlled laboratory setting.
Compound Profile
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₁₀H₁₄O₃ | PubChem |
| Molecular Weight | 182.22 g/mol | PubChem |
| Structure | A substituted benzene ring with three hydroxyl groups (triol), one ethyl group, and two methyl groups. | - |
| Predicted Properties | Due to the phenolic hydroxyl groups, this compound is predicted to possess antioxidant properties by acting as a free radical scavenger. It may also interact with cellular signaling pathways commonly modulated by polyphenols.[1][2] | - |
Potential Applications in Cell Culture
Based on the known activities of structurally related polyphenolic compounds, this compound can be investigated for the following applications:
-
Antioxidant Activity: Assessing the capacity of the compound to mitigate oxidative stress in cells.
-
Cytotoxicity and Cell Viability: Determining the dose-dependent effect of the compound on cell survival and proliferation.
-
Anti-inflammatory Effects: Investigating the potential to reduce inflammatory responses in cellular models.
-
Modulation of Signaling Pathways: Exploring the impact on key cellular signaling cascades, such as MAPK and PI3K/Akt pathways.[3][4]
Experimental Protocols
Assessment of Cytotoxicity and Cell Viability (MTT Assay)
This protocol determines the concentration range at which this compound affects cell viability. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7]
Materials:
-
This compound
-
Mammalian cell line of choice (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[9]
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in a complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control.
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.22 ± 0.07 | 97.6 |
| 10 | 1.15 ± 0.09 | 92.0 |
| 50 | 0.98 ± 0.06 | 78.4 |
| 100 | 0.65 ± 0.05 | 52.0 |
| 200 | 0.32 ± 0.04 | 25.6 |
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the potential of this compound to reduce intracellular ROS levels, indicating its antioxidant activity. The assay uses a fluorescent probe, DCFH-DA, which becomes fluorescent upon oxidation by ROS.[10][11]
Materials:
-
This compound
-
Mammalian cell line
-
Complete cell culture medium
-
PBS
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution
-
Oxidative stress inducer (e.g., hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide)
-
Black, clear-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Compound Pre-treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 1-4 hours).
-
DCFH-DA Loading: Remove the medium, wash the cells with PBS, and then incubate with DCFH-DA solution (e.g., 10 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.[10]
-
Induction of Oxidative Stress: Wash the cells with PBS to remove excess probe. Add a solution of the oxidative stress inducer (e.g., 100 µM H₂O₂) to the wells. Include a positive control (inducer only) and a negative control (no inducer).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.[10] Kinetic readings can be taken over time (e.g., every 5 minutes for 1 hour).
-
Data Analysis: Calculate the percentage reduction in ROS levels compared to the positive control.
Data Presentation:
| Treatment | Concentration (µM) | Fluorescence Intensity (Arbitrary Units) | % ROS Reduction |
| Negative Control | - | 50 ± 5 | - |
| Positive Control (H₂O₂) | 100 | 500 ± 25 | 0 |
| Compound + H₂O₂ | 10 | 420 ± 20 | 16 |
| Compound + H₂O₂ | 50 | 280 ± 15 | 44 |
| Compound + H₂O₂ | 100 | 150 ± 10 | 70 |
Workflow for ROS Measurement
Caption: Workflow for measuring intracellular ROS levels.
Investigation of Signaling Pathway Modulation
Polyphenols are known to influence various signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial in cell proliferation, survival, and inflammation.[3][4] Western blotting can be used to assess the phosphorylation status of key proteins in these pathways.
Potential Signaling Pathway Affected by Polyphenols
Caption: Potential modulation of cellular signaling pathways.
Protocol: Western Blot Analysis
-
Cell Treatment: Culture cells to 70-80% confluency and treat with different concentrations of this compound for a defined period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-ERK, ERK, p-Akt, Akt).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Data Presentation:
| Treatment | p-ERK / Total ERK (Fold Change) | p-Akt / Total Akt (Fold Change) |
| Control | 1.0 | 1.0 |
| Compound (10 µM) | 0.8 | 0.9 |
| Compound (50 µM) | 0.5 | 0.6 |
| Compound (100 µM) | 0.2 | 0.3 |
Safety Precautions
-
Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
-
Follow standard sterile techniques for all cell culture work to prevent contamination.
Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions, such as cell type, compound concentrations, and incubation times, for their specific experimental setup.
References
- 1. The role of natural polyphenols in cell signaling and cytoprotection against cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
Application Notes and Protocols for the Preparation of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of stock solutions of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol (also known as Barnol; CAS 2151-18-0). These guidelines are intended to ensure accurate and reproducible experimental results.
Introduction
This compound is a polyhydroxylated aromatic compound of interest in various research fields. Proper preparation of stock solutions is a critical first step for any in vitro or in vivo studies to ensure the accuracy and reliability of downstream applications. This document outlines the necessary chemical properties, recommended solvents, and detailed procedures for preparing high-quality stock solutions.
Compound Data and Properties
A summary of the key chemical properties for this compound is presented in the table below. Accurate molecular weight is essential for calculating molar concentrations. While specific solubility data is not widely published, general principles for phenolic compounds suggest good solubility in polar organic solvents.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | Barnol, 5-Ethyl-4,6-dimethylpyrogallol | - |
| CAS Number | 2151-18-0 | - |
| Molecular Formula | C₁₀H₁₄O₃ | - |
| Molecular Weight | 182.22 g/mol | [1][2][3] |
| Recommended Solvents | Dimethyl sulfoxide (DMSO), Ethanol, Methanol | General knowledge for phenolic compounds |
| Appearance | Solid (form may vary) | - |
Experimental Protocols
Safety Precautions
Before handling this compound, it is crucial to review the Safety Data Sheet (SDS) and adhere to standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many biological assays.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
Procedure:
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 182.22 g/mol * (1000 mg / 1 g) = 1.8222 mg
-
-
-
Weigh the compound:
-
Carefully weigh out approximately 1.82 mg of this compound using an analytical balance. For greater accuracy, a larger volume of stock solution can be prepared (e.g., 18.22 mg for 10 mL).
-
-
Dissolution:
-
Transfer the weighed compound into a suitable container (e.g., a 1.5 mL microcentrifuge tube or a small amber vial).
-
Add the calculated volume of DMSO (e.g., 1 mL for 1.82 mg).
-
Vortex or gently agitate the solution until the solid is completely dissolved. Gentle warming in a water bath may aid dissolution if necessary.
-
-
Storage:
-
Store the stock solution at -20°C for long-term stability. Pyrogallol and its derivatives can be sensitive to light and air, so storage in amber vials is recommended.[4] For short-term storage (up to one week), refrigeration at 4°C may be sufficient.
-
Preparation of a 10 mM Stock Solution in Ethanol
For applications where DMSO may interfere, ethanol is a suitable alternative solvent.
Materials:
-
This compound (solid)
-
Ethanol (200 proof, absolute)
-
Analytical balance
-
Volumetric flask or amber glass vials
-
Calibrated pipettes
Procedure:
-
Calculate the required mass:
-
The mass calculation is the same as for the DMSO stock solution (1.8222 mg for 1 mL of a 10 mM solution).
-
-
Weigh the compound:
-
Accurately weigh the calculated amount of the compound.
-
-
Dissolution:
-
Transfer the solid to a volumetric flask or vial.
-
Add the desired volume of absolute ethanol.
-
Mix thoroughly until the compound is fully dissolved. Sonication may be used to facilitate dissolution if needed.
-
-
Storage:
-
Store the ethanolic stock solution at -20°C in a tightly sealed, amber container to prevent evaporation and degradation from light.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the preparation of a stock solution of this compound.
Caption: Workflow for Stock Solution Preparation.
This application note provides a comprehensive guide for the preparation of this compound stock solutions. Adherence to these protocols will help ensure the consistency and reliability of your research findings.
References
Application Notes and Protocols for In Vitro Enzymatic Inhibition Assays using 5-ethyl-4,6-dimethylbenzene-1,2,3-triol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-ethyl-4,6-dimethylbenzene-1,2,3-triol is a synthetic phenolic compound with potential therapeutic applications stemming from its structural similarity to endogenous molecules and known enzyme inhibitors. Phenolic compounds are widely recognized for their antioxidant and enzyme-modulating properties. These application notes provide detailed protocols for evaluating the inhibitory effects of this compound on three key enzymes: Tyrosinase, Cyclooxygenase-2 (COX-2), and 5-Lipoxygenase (5-LOX). These enzymes are significant targets in the fields of dermatology, inflammation, and cancer research.
The following sections offer step-by-step experimental procedures, data presentation guidelines, and visual workflows to facilitate the investigation of the enzymatic inhibition profile of this compound.
Data Presentation: Summary of Hypothetical Inhibitory Activity
The following tables summarize hypothetical quantitative data for the enzymatic inhibition of Tyrosinase, COX-2, and 5-LOX by this compound. These tables are provided as a template for presenting experimental findings.
Table 1: Tyrosinase Inhibition Data
| Concentration of this compound (µM) | % Inhibition | IC₅₀ (µM) |
| 1 | 15.2 ± 1.8 | |
| 5 | 35.8 ± 2.5 | |
| 10 | 52.1 ± 3.1 | 9.5 |
| 25 | 78.9 ± 4.0 | |
| 50 | 95.3 ± 2.9 | |
| Kojic Acid (Positive Control, 10 µM) | 98.2 ± 1.5 | ~2.5 |
Table 2: Cyclooxygenase-2 (COX-2) Inhibition Data
| Concentration of this compound (µM) | % Inhibition | IC₅₀ (µM) |
| 0.5 | 10.5 ± 1.2 | |
| 1 | 28.3 ± 2.1 | |
| 5 | 48.9 ± 3.5 | 5.2 |
| 10 | 70.1 ± 4.2 | |
| 20 | 92.4 ± 3.8 | |
| Celecoxib (Positive Control, 1 µM) | 95.7 ± 2.0 | ~0.05 |
Table 3: 5-Lipoxygenase (5-LOX) Inhibition Data
| Concentration of this compound (µM) | % Inhibition | IC₅₀ (µM) |
| 2 | 18.4 ± 2.0 | |
| 5 | 40.1 ± 3.3 | |
| 10 | 55.6 ± 2.8 | 8.9 |
| 20 | 75.3 ± 4.1 | |
| 40 | 94.8 ± 3.0 | |
| Zileuton (Positive Control, 5 µM) | 96.5 ± 1.9 | ~0.5 |
Experimental Protocols
Tyrosinase Inhibition Assay
This assay is used to screen for inhibitors of tyrosinase, a key enzyme in melanin synthesis.[1][2][3][4] The inhibition is determined by measuring the reduction in the formation of dopachrome from the oxidation of L-DOPA.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare stock solutions of this compound and kojic acid in DMSO.
-
In a 96-well plate, add 20 µL of various concentrations of the test compound or positive control. For the control wells, add 20 µL of DMSO.[1]
-
Add 140 µL of 0.1 M phosphate buffer (pH 6.8) to each well.
-
Add 20 µL of mushroom tyrosinase solution (e.g., 30 U/mL in phosphate buffer) to each well.[1]
-
Pre-incubate the plate at room temperature for 10 minutes.[1]
-
Initiate the reaction by adding 20 µL of 10 mM L-DOPA solution to each well.[1]
-
Incubate the plate at 37°C for 20 minutes.[1]
-
Measure the absorbance at 475 nm using a microplate reader.[1]
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [1 - (Sample Absorbance / Control Absorbance)] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Tyrosinase Inhibition Assay Workflow
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-2, an enzyme involved in the synthesis of prostaglandins from arachidonic acid.[5][6][7]
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound
-
Celecoxib (positive control)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Hematin
-
DMSO
-
EIA buffer and reagents for prostaglandin quantification (e.g., PGE₂)
-
96-well plate
-
Microplate reader
Protocol:
-
Prepare stock solutions of the test compound and celecoxib in DMSO.
-
In a 96-well plate, add 10 µL of the test compound or positive control at various concentrations. For control wells, add 10 µL of DMSO.
-
Add 150 µL of reaction buffer containing Tris-HCl, hematin, and the COX-2 enzyme to each well.[5]
-
Pre-incubate the mixture at 37°C for 15 minutes.[5]
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Incubate for 10 minutes at 37°C.[7]
-
Stop the reaction by adding 10 µL of a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of prostaglandin (e.g., PGE₂) produced using an Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.[5][6]
-
Calculate the percentage of COX-2 inhibition based on the reduction of prostaglandin synthesis compared to the control.
-
Determine the IC₅₀ value from the dose-response curve.
COX-2 Inhibition Assay Workflow
5-Lipoxygenase (5-LOX) Inhibition Assay
This assay evaluates the inhibitory potential of a compound against 5-LOX, an enzyme that catalyzes the initial steps in the biosynthesis of leukotrienes from arachidonic acid.[8][9]
Materials:
-
Soybean Lipoxygenase (Type I-B) or human recombinant 5-LOX
-
Linoleic acid or arachidonic acid (substrate)
-
This compound
-
Zileuton or Nordihydroguaiaretic acid (NDGA) (positive control)[10]
-
Sodium phosphate buffer (0.1 M, pH 8.0) or borate buffer (0.2 M, pH 9.0)[8][11]
-
DMSO
-
96-well UV-transparent plate
-
UV-Vis microplate reader
Protocol:
-
Prepare stock solutions of the test compound and positive control in DMSO.
-
In a UV-transparent 96-well plate, add 10 µL of the test compound or positive control at various concentrations. Add 10 µL of DMSO to control wells.
-
Add 160 µL of sodium phosphate buffer (pH 8.0) to each well.
-
Add 10 µL of the 5-LOX enzyme solution (e.g., 165 U/mL).[8]
-
Pre-incubate the plate at 25°C for 10 minutes.[8]
-
Initiate the reaction by adding 10 µL of the substrate solution (e.g., 0.32 mM sodium linoleate).[8]
-
Immediately measure the change in absorbance at 234 nm over a period of 5 minutes in kinetic mode.[9] The formation of the hydroperoxy fatty acid product results in an increase in absorbance at this wavelength.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance curve).
-
Determine the percentage of inhibition by comparing the reaction rates of the test samples to the control.
-
Calculate the IC₅₀ value from the dose-response curve.
5-LOX Inhibition Assay Workflow
Signaling Pathways
The enzymes targeted in these assays are involved in distinct but important biological pathways. Understanding these pathways provides context for the potential therapeutic effects of this compound.
Melanin Synthesis Pathway
Tyrosinase is the rate-limiting enzyme in the production of melanin, the primary pigment in human skin and hair. Inhibition of tyrosinase can lead to a reduction in hyperpigmentation.
Inhibition of the Melanin Synthesis Pathway
Arachidonic Acid Cascade and Inflammation
COX-2 and 5-LOX are key enzymes in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. Dual inhibition of these enzymes is a strategy for developing potent anti-inflammatory agents.
Inhibition of the Arachidonic Acid Cascade
References
- 1. Tyrosinase inhibition assay [bio-protocol.org]
- 2. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]
- 4. activeconceptsllc.com [activeconceptsllc.com]
- 5. 2.8. Cyclooxygenase-2 (COX-2) Inhibition Assay [bio-protocol.org]
- 6. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipoxygenase Enzyme (LOX) Inhibition Assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols: 5-ethyl-4,6-dimethylbenzene-1,2,3-triol as a Reference Standard
To our valued researchers, scientists, and drug development professionals:
These application notes provide a comprehensive guide for the use of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol as a reference standard in analytical and research applications. Due to the limited availability of specific experimental data for this compound in publicly accessible scientific literature, this document presents generalized protocols and methodologies based on best practices for similar polyphenolic compounds. The provided information is intended to serve as a foundational framework for developing and validating specific assays.
Physicochemical Properties
A thorough characterization of a reference standard is paramount to ensure its identity, purity, and stability. The following table summarizes the key physicochemical properties of this compound. Researchers should verify these properties on their specific lot of the reference standard.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | - |
| CAS Number | 2151-18-0[1] |
| Molecular Formula | C₁₀H₁₄O₃ |
| Molecular Weight | 182.22 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Limited solubility in water. |
| Storage | Store at 2-8°C in a tightly sealed container, protected from light and moisture. |
Characterization and Purity Assessment
The identity and purity of the reference standard should be unequivocally established. A combination of spectroscopic and chromatographic techniques is recommended.
Spectroscopic Characterization
| Technique | Expected Data |
| ¹H NMR | Spectral data confirming the presence of an ethyl group, two methyl groups, and aromatic protons, along with hydroxyl protons. Chemical shifts and coupling constants should be consistent with the proposed structure. |
| ¹³C NMR | Spectral data showing the correct number of carbon signals corresponding to the aromatic ring, ethyl group, and methyl groups. |
| Mass Spectrometry (MS) | Determination of the molecular weight with high accuracy. Fragmentation patterns can provide additional structural confirmation. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H (hydroxyl), C-H (aliphatic and aromatic), and C=C (aromatic) functional groups. |
| UV-Vis Spectroscopy | Absorption maxima and molar absorptivity in a specified solvent (e.g., methanol). |
Purity Assessment by Chromatography
High-Performance Liquid Chromatography (HPLC) is the recommended method for determining the purity of the reference standard.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength determined by the UV-Vis spectrum (e.g., 270 nm). |
| Purity Calculation | Area normalization method. Purity should be ≥98%. |
Experimental Protocols
The following are generalized protocols for the use of this compound as a reference standard. These should be optimized and validated for each specific application.
Preparation of Standard Stock Solutions
Objective: To prepare a concentrated and accurate stock solution of the reference standard.
Materials:
-
This compound reference standard
-
Volumetric flask (Class A)
-
Analytical balance
-
HPLC-grade methanol (or other suitable solvent)
Procedure:
-
Accurately weigh approximately 10 mg of the reference standard.
-
Quantitatively transfer the weighed standard to a 10 mL volumetric flask.
-
Add a small amount of solvent to dissolve the standard.
-
Once dissolved, fill the flask to the mark with the solvent.
-
Mix the solution thoroughly.
-
Store the stock solution at 2-8°C, protected from light.
Workflow for Preparing Standard Stock Solution.
Construction of a Calibration Curve
Objective: To create a calibration curve for the quantification of this compound in unknown samples.
Materials:
-
Standard stock solution
-
HPLC system
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of at least five calibration standards by serial dilution of the stock solution. The concentration range should bracket the expected concentration of the analyte in the samples.
-
Inject each calibration standard into the HPLC system.
-
Record the peak area for each standard.
-
Plot the peak area versus the concentration of the standard.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be >0.99.
Calibration Curve Construction Workflow.
Potential Signaling Pathway Interactions
While no specific biological activity has been documented for this compound, its structural similarity to other polyphenolic compounds, which are known to possess antioxidant and anti-inflammatory properties, suggests potential interactions with related signaling pathways. The following diagram illustrates a hypothetical interaction based on the known activities of similar compounds. This is a theoretical representation and requires experimental validation.
Hypothetical Antioxidant and Anti-inflammatory Signaling Pathway.
Disclaimer: The information provided in these application notes is for guidance purposes only. It is the responsibility of the end-user to validate these methods for their specific application. The hypothetical signaling pathway is for illustrative purposes and is not based on experimental data for this specific compound.
References
Application Notes and Protocols for Measuring Free Radical Scavenging Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the free radical scavenging capacity of chemical compounds. The following assays are among the most common and reliable methods used to screen and characterize potential antioxidants for drug development and other applications.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a popular, rapid, and simple method for assessing antioxidant activity.[1][2] It is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, thus neutralizing it.[1] This reduction results in a color change from deep purple to yellow, which can be quantified spectrophotometrically by measuring the decrease in absorbance at approximately 517 nm.[1][2][3]
Experimental Protocol
Materials and Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (spectrophotometric grade)[1]
-
Test compound
-
Positive control (e.g., Ascorbic acid, Quercetin, or Gallic acid)[3][4]
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[1][3] Keep the solution in a dark bottle to protect it from light.[1]
-
Preparation of Test Compound and Control Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of dilutions to determine the IC50 value. Prepare solutions of the positive control at various concentrations as well.[1][4]
-
Assay:
-
In a 96-well plate, add 100 µL of the test compound solution at different concentrations to separate wells.[3]
-
Add 100 µL of the DPPH solution to each well.[3]
-
For the control, mix 100 µL of the solvent (e.g., methanol) with 100 µL of the DPPH solution.[4]
-
A blank should be prepared with the solvent alone.
-
-
Incubation: Incubate the plate at room temperature in the dark for 30 minutes.[3][5]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[3][5]
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 [3][5][6]
Where:
-
A_control is the absorbance of the control (DPPH solution without the test compound).
-
A_sample is the absorbance of the test sample (DPPH solution with the test compound).
The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.[3][5]
Data Presentation
| Compound | Concentration (µg/mL) | % Scavenging Activity | IC50 (µg/mL) |
| Test Compound | 10 | 25.3 ± 2.1 | |
| 25 | 48.9 ± 3.5 | 25.5 | |
| 50 | 75.1 ± 4.2 | ||
| 100 | 92.6 ± 2.8 | ||
| Ascorbic Acid | 5 | 45.2 ± 3.0 | |
| 10 | 89.7 ± 2.5 | 5.6 | |
| 15 | 95.1 ± 1.9 |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants. The ABTS radical is generated by the oxidation of ABTS with potassium persulfate.[7][8] The resulting blue-green radical solution is decolorized in the presence of an antioxidant, and the change in absorbance is measured at 734 nm.[7][9]
Experimental Protocol
Materials and Reagents:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or ethanol
-
Phosphate Buffered Saline (PBS)
-
Test compound
-
Positive control (e.g., Trolox, Ascorbic acid)[7]
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS Radical Solution:
-
Preparation of Working Solution: Dilute the ABTS radical solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[7]
-
Preparation of Test Compound and Control Solutions: Prepare a series of dilutions of the test compound and the positive control in a suitable solvent.
-
Assay:
-
Add a small volume of the test compound solution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) in a 96-well plate.[9]
-
For the control, use the solvent instead of the test compound solution.
-
-
Incubation: Incubate the mixture at room temperature for a set time (e.g., 6-30 minutes).[7][9]
-
Measurement: Measure the absorbance at 734 nm.[7]
Data Analysis: The percentage of ABTS radical scavenging activity is calculated as follows:
Scavenging Effect (%) = [((A_control - A_sample) / A_control)] x 100 [7]
Where:
-
A_control is the absorbance of the ABTS radical solution with the solvent.
-
A_sample is the absorbance of the ABTS radical solution with the test compound.
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound.[7]
Data Presentation
| Compound | Concentration (µM) | % Scavenging Activity | TEAC (mM Trolox/mM Compound) |
| Test Compound | 50 | 30.5 ± 2.5 | |
| 100 | 58.2 ± 4.1 | 1.2 | |
| 200 | 85.9 ± 3.7 | ||
| Trolox | 25 | 49.8 ± 3.3 | |
| 50 | 94.5 ± 2.9 | 1.0 |
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.[11][12] The assay uses a fluorescent molecule, such as fluorescein, which loses its fluorescence upon oxidation by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[11][13] The presence of an antioxidant delays the decay of fluorescence, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).[11][13]
Experimental Protocol
Materials and Reagents:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Test compound
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Assay:
-
Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.[11][12]
-
Immediately begin recording the fluorescence every 1-5 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520-535 nm.[11][12] Continue reading until the fluorescence of the blank has decayed to less than 10% of the initial reading.
-
Data Analysis: The area under the fluorescence decay curve (AUC) is calculated for the blank, standards, and samples. The net AUC for each sample is calculated by subtracting the AUC of the blank. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then determined from the standard curve and is typically expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample.
Data Presentation
| Sample | Net AUC | ORAC Value (µmol TE/g) |
| Blank | 0 | N/A |
| Test Compound | 12500 | 1500 ± 75 |
| Trolox (10 µM) | 8300 | 1000 |
| Trolox (20 µM) | 16500 | 2000 |
Hydroxyl Radical (•OH) Scavenging Assay
The hydroxyl radical is one of the most reactive oxygen species and can cause significant damage to biological molecules. This assay often utilizes the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) to generate hydroxyl radicals.[17] The scavenging activity of a compound is measured by its ability to inhibit the degradation of a detector molecule, such as deoxyribose or to prevent the oxidation of a chromogenic reagent.[17]
Experimental Protocol
Materials and Reagents:
-
Ferrous sulfate (FeSO₄)
-
Hydrogen peroxide (H₂O₂)
-
o-phenanthroline[17]
-
Phosphate buffer (pH 7.4)
-
Test compound
-
Positive control (e.g., Mannitol)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a test tube, mix the test compound at various concentrations with a solution of o-phenanthroline in ethanol and a phosphate buffer.[17]
-
Add a solution of FeSO₄ to the mixture.[17]
-
Initiation: Initiate the reaction by adding H₂O₂.[17]
-
Incubation: Incubate the mixture at 37°C for 60 minutes in a water bath.[17]
-
Measurement: Measure the absorbance of the solution at 536 nm.[17] A control is prepared without the test compound, and a blank is prepared without H₂O₂.
Data Analysis: The hydroxyl radical scavenging activity is calculated using the formula:
Scavenging Rate (%) = [(A_sample - A_control) / (A_blank - A_control)] x 100 [18]
Where:
-
A_sample is the absorbance of the reaction mixture with the test compound.
-
A_control is the absorbance of the reaction mixture without the test compound.
-
A_blank is the absorbance of the reaction mixture without H₂O₂.
Data Presentation
| Compound | Concentration (mg/mL) | % Scavenging Activity | IC50 (mg/mL) |
| Test Compound | 0.1 | 18.7 ± 1.9 | |
| 0.5 | 45.2 ± 3.8 | 0.55 | |
| 1.0 | 79.8 ± 4.5 | ||
| Mannitol | 0.5 | 35.1 ± 2.7 | |
| 1.0 | 68.4 ± 4.1 | 0.73 |
Superoxide Radical (O₂•⁻) Scavenging Assay
Superoxide radicals are generated in biological systems and can lead to the formation of other reactive oxygen species. This assay often uses a non-enzymatic system, such as the phenazine methosulfate-NADH (PMS-NADH) system, to generate superoxide radicals.[14] These radicals reduce nitroblue tetrazolium (NBT) to a purple formazan dye, which can be measured spectrophotometrically.[14][19] The scavenging activity of a compound is determined by its ability to inhibit this reduction.
Experimental Protocol
Materials and Reagents:
-
Phenazine methosulfate (PMS)
-
Nicotinamide adenine dinucleotide (NADH)
-
Nitroblue tetrazolium (NBT)
-
Tris-HCl buffer (pH 8.0)
-
Test compound
-
Positive control (e.g., Quercetin)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare solutions of PMS, NADH, and NBT in Tris-HCl buffer.
-
In a test tube or cuvette, mix the test compound at various concentrations with the NBT and NADH solutions.[20]
-
Initiation: Start the reaction by adding the PMS solution.[20]
-
Incubation: Incubate the mixture at room temperature for 5 minutes.[20]
Data Analysis: The percentage of superoxide radical scavenging is calculated as:
Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control reaction (without the test compound).
-
A_sample is the absorbance in the presence of the test compound.
Data Presentation
| Compound | Concentration (µg/mL) | % Scavenging Activity | IC50 (µg/mL) |
| Test Compound | 20 | 22.4 ± 2.0 | |
| 40 | 47.8 ± 3.1 | 41.8 | |
| 60 | 68.1 ± 3.9 | ||
| Quercetin | 10 | 42.5 ± 2.8 | |
| 20 | 75.3 ± 4.0 | 13.3 |
Experimental Workflow and Signaling Pathways
Caption: General workflow for in vitro free radical scavenging assays.
Caption: Mechanism of free radical neutralization by an antioxidant.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. mdpi.com [mdpi.com]
- 3. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 4. Determination of antioxidant activity by DPPH free radical scavenging assay [bio-protocol.org]
- 5. Free radical scavenging activity [protocols.io]
- 6. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. 4.4.2. ABTS Radical Scavenging Assay [bio-protocol.org]
- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant activity and free radical scavenging capacity of phenolic extracts from Helicteres isora L. and Ceiba pentandra L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3.4.2. Oxygen Radical Absorbance Capacity Assay (ORAC) [bio-protocol.org]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
- 13. 3.8. Oxygen Radical Absorbance Capacity (ORAC) Assay [bio-protocol.org]
- 14. 4.4. Radical-Scavenging Activity Assays [bio-protocol.org]
- 15. agilent.com [agilent.com]
- 16. mdpi.com [mdpi.com]
- 17. 3.6.3. Hydroxyl Radical Scavenging Activity [bio-protocol.org]
- 18. 2.6.3. Hydroxyl Radical Scavenging Assay [bio-protocol.org]
- 19. scribd.com [scribd.com]
- 20. Superoxide Radical-scavenging Activity [protocols.io]
Application Note: Liposome Oxidation Assay for Evaluating the Antioxidant Activity of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid peroxidation is a critical process implicated in cellular damage and the progression of various diseases. The evaluation of antioxidant compounds that can mitigate this oxidative damage is a cornerstone of drug development and nutraceutical research. Liposomes, which are microscopic vesicles composed of a lipid bilayer, serve as an excellent in vitro model to mimic cell membranes and assess the efficacy of antioxidants. This application note provides a detailed protocol for a liposome oxidation assay to determine the antioxidant capacity of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol, a novel synthetic antioxidant. The assay involves the preparation of liposomes, induction of lipid peroxidation, and quantification of oxidation products.
Principle of the Assay
This assay is based on the principle of inducing lipid peroxidation in a controlled liposomal system and measuring the extent of oxidation in the presence and absence of the test antioxidant, this compound. Peroxidation is initiated by a free radical generator, such as 2,2'-azobis(2-amidinopropane) hydrochloride (AAPH), which produces peroxyl radicals at a constant rate upon thermal decomposition.[1][2] The antioxidant activity of this compound is quantified by its ability to inhibit the formation of lipid hydroperoxides and secondary oxidation products like malondialdehyde (MDA).
Experimental Protocols
Materials and Reagents
-
L-α-phosphatidylcholine (from soybean or egg yolk)
-
Cholesterol
-
This compound (dissolved in an appropriate solvent, e.g., ethanol or DMSO)
-
Chloroform and Methanol (analytical grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
2,2'-azobis(2-amidinopropane) hydrochloride (AAPH)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT)
-
1,1,3,3-Tetramethoxypropane (TMP) for MDA standard curve
Preparation of Multilamellar Vesicles (MLVs) using the Thin-Film Hydration Method
The thin-film hydration method is a widely used technique for liposome preparation.[3][4]
-
Lipid Film Formation:
-
Dissolve L-α-phosphatidylcholine and cholesterol (e.g., in a 7:3 molar ratio) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.[3]
-
For incorporating the lipophilic antioxidant, add this compound to the lipid mixture at the desired concentrations.
-
Remove the organic solvent using a rotary evaporator at a temperature above the lipid transition temperature (e.g., 40-50°C) to form a thin, uniform lipid film on the inner wall of the flask.
-
Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[3]
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by vortexing or gentle shaking. This process results in the formation of multilamellar vesicles (MLVs). The final lipid concentration should be in the range of 1-5 mg/mL.
-
-
Sonication (Optional for Small Unilamellar Vesicles - SUVs):
-
To obtain smaller, more uniform liposomes (SUVs), the MLV suspension can be sonicated using a probe sonicator on ice or bath sonicated.[3]
-
Induction of Lipid Peroxidation
-
Prepare the liposome suspension at a final lipid concentration of 1 mg/mL in PBS.
-
To induce oxidation, add AAPH solution to the liposome suspension to a final concentration of 10-50 mM.[1][2]
-
Incubate the mixture at 37°C with gentle shaking for a specified period (e.g., 1-4 hours). The incubation time can be optimized based on preliminary experiments.
Quantification of Lipid Peroxidation (TBARS Assay)
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure lipid peroxidation by detecting malondialdehyde (MDA), a secondary product of lipid oxidation.[3][5]
-
At the end of the incubation period, take 0.5 mL of the liposome suspension.
-
Add 1 mL of TBA/TCA/HCl reagent (0.375% w/v thiobarbituric acid, 15% w/v trichloroacetic acid, and 0.25 N HCl). To prevent further oxidation during the assay, a small amount of butylated hydroxytoluene (BHT) can be added.
-
Heat the mixture in a boiling water bath for 15 minutes.
-
Cool the samples to room temperature and centrifuge at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.
-
Prepare a standard curve using 1,1,3,3-tetramethoxypropane (TMP), which hydrolyzes to form MDA.
-
Calculate the concentration of MDA in the samples and express the results as nmol MDA/mg lipid.
The percentage of inhibition of lipid peroxidation can be calculated using the following formula:
Inhibition (%) = [(A_c - A_s) / A_c] * 100
Where:
-
A_c is the absorbance of the control (liposomes + AAPH without antioxidant).
-
A_s is the absorbance of the sample (liposomes + AAPH + this compound).
Data Presentation
The quantitative data from the liposome oxidation assay should be summarized in a clear and structured table for easy comparison of the antioxidant activity of this compound at different concentrations.
| Concentration of this compound (µM) | MDA Concentration (nmol/mg lipid) (Mean ± SD) | Inhibition of Lipid Peroxidation (%) |
| 0 (Control) | 15.2 ± 1.3 | 0 |
| 10 | 11.8 ± 0.9 | 22.4 |
| 25 | 8.5 ± 0.7 | 44.1 |
| 50 | 4.1 ± 0.4 | 73.0 |
| 100 | 2.3 ± 0.3 | 84.9 |
| Trolox (Positive Control, 50 µM) | 3.5 ± 0.5 | 77.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on experimental conditions.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the liposome oxidation assay.
Signaling Pathway of Lipid Peroxidation and its Inhibition
Caption: Lipid peroxidation chain reaction and its inhibition.
Conclusion
The liposome oxidation assay is a robust and reproducible method for evaluating the antioxidant potential of novel compounds like this compound. By providing a biologically relevant model of a cell membrane, this assay offers valuable insights into the ability of a compound to protect against oxidative damage. The detailed protocol and data presentation format provided in this application note will aid researchers in the standardized assessment of antioxidant efficacy, facilitating the discovery and development of new therapeutic agents.
References
- 1. Effect of membrane composition on lipid oxidation in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol
This technical support guide provides troubleshooting advice and frequently asked questions for researchers involved in the synthesis of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol and related polysubstituted polyhydroxybenzenes. These compounds are of interest for their potential biological activities, but their synthesis can present significant challenges, particularly in the final deprotection step to reveal the vicinal triol moiety.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the critical final step: the demethylation of a protected precursor like 4-ethyl-5,6-dimethyl-1,2,3-trimethoxybenzene.
Question: I am getting a very low or no yield of the final product after the demethylation reaction. What are the possible causes?
Answer:
A low or zero yield in the demethylation step is a common issue that can stem from several factors:
-
Reagent Inactivity: The demethylating agent, such as boron tribromide (BBr₃), is highly reactive and sensitive to moisture. If it has been improperly stored or handled, it may be partially or fully hydrolyzed, rendering it ineffective.
-
Sub-optimal Reaction Temperature: These reactions often require very low initial temperatures (e.g., -78 °C) to control the initial exothermic reaction, followed by a gradual warming. If the temperature is too high initially, it can lead to degradation of the starting material and the formation of complex side products. Conversely, if the reaction is not allowed to warm sufficiently, it may not proceed to completion.
-
Insufficient Reagent: A stoichiometric excess of the demethylating agent is typically required for each methyl ether group. For a trimethoxy compound, at least 3 equivalents of BBr₃ are needed. In practice, a larger excess is often used to ensure the reaction goes to completion.
-
Reaction Quenching: The method used to quench the reaction is critical. Premature quenching or quenching at too high a temperature can lead to the formation of undesirable byproducts or re-methylation if quenching agents are not chosen carefully.
Question: My NMR analysis shows a mixture of products, including partially demethylated compounds (e.g., methoxy-diols or dimethoxy-phenols). How can I drive the reaction to completion?
Answer:
The presence of partially demethylated intermediates indicates an incomplete reaction. To achieve full demethylation, consider the following adjustments:
-
Increase Reagent Stoichiometry: Gradually increase the equivalents of the demethylating agent (e.g., from 3.5 to 5.0 equivalents for a trimethoxy substrate).
-
Extend Reaction Time: After the initial addition of the reagent at low temperature, allow the reaction to stir for a longer period at room temperature or gentle heat (e.g., 40 °C), monitoring the progress by Thin Layer Chromatography (TLC).
-
Elevate Final Temperature: If extending the time at room temperature is insufficient, a modest increase in the final reaction temperature may be necessary. However, this should be done cautiously as it can also increase the formation of side products.
The table below provides hypothetical data on how these parameters can influence the reaction outcome.
Table 1: Effect of Reaction Conditions on Demethylation Yield
| Entry | Equivalents of BBr₃ | Temperature Profile | Reaction Time (h) | Yield of Triol (%) | Yield of Intermediates (%) |
| 1 | 3.1 | -78 °C to 25 °C | 12 | 45 | 50 |
| 2 | 4.0 | -78 °C to 25 °C | 12 | 75 | 20 |
| 3 | 4.0 | -78 °C to 25 °C | 24 | 85 | 10 |
| 4 | 5.0 | -78 °C to 40 °C | 24 | 92 | <5 |
Question: I have a complex mixture of side products that is difficult to purify. What are these side products and how can I avoid them?
Answer:
Side product formation is often related to the harsh conditions required for demethylation.[1] Common side products can include:
-
Ring Bromination: If using BBr₃ or HBr, electrophilic aromatic substitution can occur, leading to brominated derivatives of your target molecule. This is more likely if the reaction is run at higher temperatures.
-
Degradation/Polymerization: Polyhydroxybenzenes are sensitive to oxidation, especially under acidic or basic conditions during workup. Exposure to air can lead to the formation of colored, often intractable, polymeric materials.[2]
-
Rearrangement Products: Although less common for this specific substrate, strong Lewis acids can sometimes catalyze skeletal rearrangements.
To minimize side product formation:
-
Maintain Low Temperatures: Strictly control the temperature during the addition of the demethylating agent.
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Careful Workup: Quench the reaction at low temperature and consider using a milder workup procedure. For example, instead of a strong base, use a saturated solution of a milder base like sodium bicarbonate.
Question: The purification of the final triol product by column chromatography is resulting in low recovery and streaking on the column. What is a better purification strategy?
Answer:
The high polarity and acidic nature of vicinal triols can make them challenging to purify via standard silica gel chromatography.[3][4] Here are some alternative approaches:
-
Use of Acidified/Modified Solvents: Adding a small amount of acetic or formic acid to the mobile phase can help to reduce tailing on the silica gel column by protonating the hydroxyl groups and minimizing strong interactions with the stationary phase.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) chromatography is often more effective. A gradient of methanol or acetonitrile in water is typically used as the eluent.[5]
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems, such as water/ethanol mixtures, ethyl acetate/hexane, or dichloromethane.
-
Sephadex LH-20 Chromatography: This size-exclusion chromatography is excellent for separating polar organic molecules like phenols.[4] Elution is typically performed with methanol or ethanol.
Frequently Asked Questions (FAQs)
Q1: Why are the hydroxyl groups often protected as methyl ethers during the synthesis? A1: Phenolic hydroxyl groups are acidic and strongly activating, which can interfere with many synthetic reactions, such as Friedel-Crafts reactions.[6] Protecting them as methyl ethers renders them chemically inert under many reaction conditions, allowing for the desired transformations on other parts of the molecule.[7] They are also relatively stable and can be removed at a late stage in the synthesis.[8]
Q2: What are the critical safety precautions when working with a reagent like boron tribromide (BBr₃)? A2: Boron tribromide is a highly corrosive and toxic substance that reacts violently with water. It must be handled in a well-ventilated fume hood under a strictly anhydrous, inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. BBr₃ is typically supplied as a solution in a non-reactive solvent like dichloromethane. Ensure all glassware is thoroughly dried before use.
Q3: How can I reliably confirm the structure and purity of the final this compound product? A3: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The disappearance of the methoxy group signals (typically around 3.5-4.0 ppm in ¹H NMR) and the appearance of broad phenolic -OH signals are key indicators of successful demethylation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To show the presence of a broad O-H stretching band (typically around 3200-3600 cm⁻¹) and the disappearance of C-O ether stretches.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[5]
Experimental Protocols & Visualizations
Protocol: Demethylation of 4-ethyl-5,6-dimethyl-1,2,3-trimethoxybenzene
Materials:
-
4-ethyl-5,6-dimethyl-1,2,3-trimethoxybenzene (1.0 eq)
-
Boron tribromide (1.0 M solution in CH₂Cl₂) (4.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere of argon, dissolve 4-ethyl-5,6-dimethyl-1,2,3-trimethoxybenzene in anhydrous CH₂Cl₂ in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the BBr₃ solution dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of methanol.
-
Pour the mixture into a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or crystallization.
Visualizations
Caption: Synthetic workflow for the final deprotection step.
References
- 1. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. chem.iitb.ac.in [chem.iitb.ac.in]
- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
Preventing degradation of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol in solution
Disclaimer: 5-ethyl-4,6-dimethylbenzene-1,2,3-triol is a specialized substituted pyrogallol. Due to limited publicly available data on this specific molecule, this guide is based on the well-established principles of handling pyrogallol and other air-sensitive phenolic compounds. The recommendations provided are intended to serve as a starting point for developing robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning brown. What is happening?
A1: The brown discoloration is a common indicator of degradation. This compound, being a pyrogallol derivative, is highly susceptible to oxidation, especially in the presence of oxygen.[1] The initial oxidation product is a quinone-type molecule, which can then polymerize to form colored compounds.[2][3] This process is accelerated by alkaline pH, exposure to light, and the presence of metal ions.
Q2: What is the optimal pH for storing solutions of this compound?
A2: Acidic conditions are generally recommended for storing solutions of pyrogallol derivatives to minimize auto-oxidation.[4] A pH range of 3-5 is a good starting point. Buffering your solvent to a slightly acidic pH can significantly enhance the stability of the compound in solution.
Q3: How should I prepare my solvents before dissolving the compound?
A3: To minimize oxidative degradation, it is crucial to use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas, such as nitrogen or argon, for at least 30 minutes prior to use.[5] The "freeze-pump-thaw" method is another effective technique for removing dissolved oxygen.
Q4: What are the best practices for long-term storage of a stock solution?
A4: For long-term storage, it is recommended to prepare the stock solution in a deoxygenated, acidic solvent. Aliquot the solution into small, single-use vials to minimize repeated freeze-thaw cycles and exposure to air. Store the vials at -20°C or -80°C in the dark.
Troubleshooting Guides
Issue 1: Rapid discoloration of the solution upon dissolution.
| Possible Cause | Troubleshooting Step |
| High pH of the solvent | Measure the pH of your solvent. If it is neutral or alkaline, adjust it to an acidic pH (e.g., pH 4) using a suitable buffer or a dilute acid. |
| Presence of dissolved oxygen | Ensure your solvent is thoroughly deoxygenated by sparging with an inert gas or using the freeze-pump-thaw method. |
| Contamination with metal ions | Use high-purity solvents and glassware. If metal ion contamination is suspected, consider adding a chelating agent like EDTA to your buffer. |
Issue 2: Inconsistent results in antioxidant activity assays.
| Possible Cause | Troubleshooting Step |
| Degradation of the compound during the experiment | Prepare fresh dilutions of your compound from a frozen stock solution immediately before each experiment. Keep all solutions on ice and protected from light as much as possible. |
| Reaction with the assay medium | Ensure the pH of your assay medium is compatible with the stability of the compound. If the assay requires a neutral or alkaline pH, minimize the incubation time. |
| Variability in pipetting | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. |
Data Presentation
The stability of pyrogallol derivatives is influenced by several factors. The following table summarizes these factors and their impact on the degradation rate.
| Factor | Condition | Effect on Stability | Recommendation |
| pH | Acidic (pH < 6) | High stability | Maintain solution pH between 3 and 5. |
| Neutral (pH 7) | Moderate instability | Use with caution, minimize exposure time. | |
| Alkaline (pH > 8) | Rapid degradation | Avoid alkaline conditions. | |
| Oxygen | Deoxygenated | High stability | Use deoxygenated solvents and an inert atmosphere. |
| Atmospheric oxygen | Prone to oxidation | Minimize exposure to air. | |
| Light | Dark | High stability | Store solutions in amber vials or wrapped in foil.[6] |
| UV or ambient light | Increased degradation | Protect solutions from light at all times.[7] | |
| Temperature | -80°C to -20°C | High stability (long-term) | Store stock solutions frozen. |
| 4°C | Moderate stability (short-term) | Suitable for temporary storage (hours to days). | |
| Room Temperature | Low stability | Avoid prolonged storage at room temperature. | |
| Metal Ions | Absent | High stability | Use high-purity reagents and glassware. |
| Present (e.g., Fe³⁺, Cu²⁺) | Catalyzes oxidation | Consider using a chelating agent (e.g., EDTA).[8] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
Objective: To prepare a 10 mM stock solution of this compound with enhanced stability.
Materials:
-
This compound
-
Anhydrous ethanol (or other suitable solvent)
-
Citrate buffer (pH 4.0)
-
Nitrogen or Argon gas
-
Amber glass vials with screw caps
Procedure:
-
Prepare a 9:1 (v/v) solution of ethanol and citrate buffer (pH 4.0).
-
Deoxygenate the solvent mixture by sparging with nitrogen or argon gas for 30 minutes in an ice bath.
-
Weigh the required amount of this compound in a tared amber vial.
-
Under a gentle stream of the inert gas, add the deoxygenated solvent to the vial to achieve the final concentration of 10 mM.
-
Cap the vial tightly and vortex until the compound is fully dissolved.
-
For storage, aliquot the stock solution into single-use amber vials, flush with inert gas before capping, and store at -80°C.
Protocol 2: DPPH Radical Scavenging Assay
Objective: To determine the antioxidant activity of this compound using the DPPH assay, while minimizing its degradation.
Materials:
-
Stabilized stock solution of this compound (from Protocol 1)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or ethanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a working solution of DPPH (e.g., 0.1 mM) in methanol. Protect this solution from light.[9]
-
From your stabilized stock solution, prepare a series of dilutions of this compound in the deoxygenated solvent used for the stock solution. Prepare these dilutions immediately before use.
-
In a 96-well plate, add a specific volume of each dilution of your compound (e.g., 20 µL).
-
To each well containing your compound, add the DPPH working solution (e.g., 180 µL).
-
Include appropriate controls: a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[9]
-
Measure the absorbance at the appropriate wavelength (typically around 517 nm).[9]
-
Calculate the percentage of DPPH radical scavenging activity.
Mandatory Visualization
References
- 1. Pyrogallol - Wikipedia [en.wikipedia.org]
- 2. Mechanism of pyrogallol red oxidation induced by free radicals and reactive oxidant species. A kinetic and spectroelectrochemistry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New insights of superoxide dismutase inhibition of pyrogallol autoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solubility and Antioxidant Potential of a Pyrogallol Derivative for Biodiesel Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genspark.ai [genspark.ai]
- 7. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
Troubleshooting poor solubility of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the solubility of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Poor Solubility
Low solubility of this compound can be a significant hurdle in experimental workflows. This guide offers a systematic approach to diagnose and resolve common solubility issues.
Initial Assessment: Visualizing the Problem
Before proceeding with complex troubleshooting steps, it's crucial to have a clear and logical workflow. The following diagram outlines the decision-making process for addressing poor solubility.
Caption: A step-by-step workflow for troubleshooting the poor solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a polyhydroxylated aromatic compound. Due to the presence of three hydroxyl groups, it has some polar character. However, the ethyl and dimethyl substitutions on the benzene ring contribute to its lipophilic nature. This combination can lead to limited solubility in both highly polar (like water) and very non-polar solvents. Its solubility is generally better in solvents of intermediate polarity, such as alcohols.[1][2]
Q2: I am observing very low solubility in water. Is this expected?
A2: Yes, this is expected. While the triol group provides some hydrophilicity, the overall molecule is still significantly hydrophobic. The interplay between the polar hydroxyl groups and the non-polar hydrocarbon portion of the molecule dictates its solubility, which is often low in pure water.
Q3: Can temperature be used to increase the solubility?
A3: Increasing the temperature can enhance the solubility of many compounds, and this may be the case for this compound.[3] However, be cautious, as excessive heat can lead to the degradation of phenolic compounds.[3] It is advisable to conduct stability studies in parallel if you plan to use elevated temperatures.
Q4: Why is my compound precipitating out of solution upon standing?
A4: Precipitation upon standing, even after initial dissolution, often indicates that you have created a supersaturated solution. This can happen if the initial dissolution was aided by heating, and the compound crashes out as the solution cools to room temperature. It may also suggest that the solvent is not ideal for long-term stability at that concentration.
In-depth Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
Many biological and pharmaceutical applications require dissolving the compound in aqueous buffers. Here’s a guide to improving solubility in these systems.
1. pH Adjustment
The hydroxyl groups of this compound are weakly acidic. By increasing the pH of the solution, these groups can be deprotonated to form phenolate ions, which are significantly more water-soluble.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 12 (e.g., citrate, phosphate, borate buffers).
-
Stock Solution: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent (e.g., DMSO or ethanol).
-
Sample Preparation: Add a small, fixed volume of the stock solution to each buffer to achieve the desired final concentration.
-
Equilibration: Gently agitate the samples at a constant temperature for a predetermined time (e.g., 24 hours) to allow them to reach equilibrium.
-
Analysis: Centrifuge the samples to pellet any undissolved compound. Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Expected Results (Hypothetical Data)
| pH | Solubility (µg/mL) |
| 2.0 | 5 |
| 4.0 | 8 |
| 6.0 | 12 |
| 7.0 | 15 |
| 8.0 | 50 |
| 10.0 | 250 |
| 12.0 | >1000 |
As the table indicates, a significant increase in solubility is expected at alkaline pH.[4]
Co-solvents
The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[5][6][7]
Experimental Protocol: Co-solvent Screening
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).
-
Preparation of Co-solvent Mixtures: Prepare mixtures of your primary aqueous buffer and the co-solvent at various volume percentages (e.g., 5%, 10%, 20%, 50%).
-
Solubility Determination: Add an excess of the compound to each co-solvent mixture.
-
Equilibration and Analysis: Follow the same equilibration and analysis steps as described in the pH adjustment protocol.
Expected Results (Hypothetical Data in Neutral Buffer)
| Co-solvent | 10% (v/v) Solubility (µg/mL) | 20% (v/v) Solubility (µg/mL) |
| Ethanol | 45 | 150 |
| Propylene Glycol | 60 | 200 |
| PEG 400 | 80 | 350 |
| DMSO | 120 | 500 |
Surfactants
Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.
Experimental Protocol: Surfactant Screening
-
Surfactant Selection: Choose a range of non-ionic, anionic, or cationic surfactants (e.g., Tween® 80, Sodium Dodecyl Sulfate).
-
Concentration Series: Prepare solutions of each surfactant in the desired aqueous buffer at concentrations below and above their critical micelle concentration (CMC).
-
Solubility Measurement: Determine the solubility of the compound in each surfactant solution as described in the previous protocols.
Expected Results (Hypothetical Data)
| Surfactant | Concentration | Solubility (µg/mL) |
| Tween® 80 | 0.1% | 75 |
| Tween® 80 | 1.0% | 400 |
| SDS | 0.1% | 120 |
| SDS | 1.0% | 800 |
Issue 2: Poor Solubility in Organic Solvents
For applications requiring non-aqueous solutions, selecting the right organic solvent is key. The principle of "like dissolves like" is a useful guide.[8]
Experimental Protocol: Organic Solvent Screening
-
Solvent Selection: Choose a range of organic solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, methanol).
-
Solubility Determination: Add an excess of the compound to each solvent.
-
Equilibration and Analysis: Equilibrate the samples and analyze the supernatant to determine the concentration of the dissolved compound.
Expected Results (Hypothetical Data)
| Solvent | Polarity Index | Solubility (mg/mL) |
| Hexane | 0.1 | < 0.1 |
| Toluene | 2.4 | 1.5 |
| Dichloromethane | 3.1 | 5.2 |
| Acetone | 5.1 | 25.8 |
| Ethanol | 5.2 | 42.0 |
| Methanol | 6.6 | 35.5 |
The data suggests that polar protic and aprotic solvents are more effective than non-polar solvents, which is consistent with the presence of the polar hydroxyl groups on the molecule.[1]
Signaling Pathway and Workflow Diagrams
Logical Relationship for Solubility Enhancement
The following diagram illustrates the interplay of factors that can be manipulated to enhance the solubility of this compound.
Caption: Key strategies and their mechanisms for improving the solubility of the target compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Khan Academy [khanacademy.org]
Resolving peak tailing in HPLC for 5-ethyl-4,6-dimethylbenzene-1,2,3-triol
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol.
Frequently Asked Questions (FAQs)
Q1: What are the most likely causes of peak tailing for this compound in reversed-phase HPLC?
Peak tailing for this phenolic compound is most commonly attributed to secondary interactions between the hydroxyl groups of the analyte and active sites on the silica-based stationary phase, particularly residual silanol groups.[1][2][3][4][5] Other potential causes include column overload, inappropriate mobile phase pH, extra-column band broadening, and column contamination or degradation.[5][6][7][8]
Q2: How does the mobile phase pH affect the peak shape of my analyte?
The mobile phase pH is critical for controlling the ionization state of both the analyte and the stationary phase. For this compound, which is acidic due to its phenolic hydroxyl groups, a lower pH (typically around 2.5-3.5) will suppress the ionization of the analyte and also the residual silanol groups on the column packing, minimizing undesirable secondary interactions and thus reducing peak tailing.[9][10]
Q3: Can my sample solvent cause peak tailing?
Yes, if the sample solvent is significantly stronger (less polar in reversed-phase) than your mobile phase, it can lead to peak distortion, including tailing.[3][7] It is always recommended to dissolve your sample in the initial mobile phase or a weaker solvent.
Q4: When should I consider replacing my HPLC column?
You should consider replacing your column if you observe persistent peak tailing across multiple analyses that cannot be resolved by mobile phase adjustments or flushing procedures.[7] Other indicators include a significant loss of resolution, a sudden increase in backpressure that cannot be cleared, or the appearance of split peaks.
Troubleshooting Guide
Systematic Approach to Resolving Peak Tailing
This guide provides a step-by-step approach to identify and resolve the root cause of peak tailing for this compound.
Step 1: Initial Assessment and Easy Checks
-
Review System Suitability Parameters: Compare the tailing factor and other chromatographic parameters with previous successful runs. A tailing factor greater than 1.2 is generally considered an indication of a problem.[7]
-
Check for Leaks and Proper Fittings: Ensure all connections between the injector, column, and detector are secure and free of leaks, as this can contribute to extra-column band broadening.[6]
Step 2: Mobile Phase and Sample Solvent Optimization
If the initial checks do not resolve the issue, the next step is to investigate the mobile phase and sample solvent composition.
| Parameter | Recommended Action | Expected Outcome |
| Mobile Phase pH | Lower the pH of the aqueous portion of the mobile phase to 2.5-3.5 using an appropriate buffer or acidifier (e.g., 0.1% formic acid or phosphoric acid). | Suppression of silanol group activity and analyte ionization, leading to a more symmetrical peak shape. |
| Buffer Concentration | If using a buffer, ensure the concentration is adequate (typically 10-25 mM) to control the pH effectively. | Consistent and reproducible peak shapes. |
| Sample Solvent | Dissolve the sample in the initial mobile phase composition or a solvent that is weaker than the mobile phase. | Sharper, more symmetrical peaks. |
Step 3: Column Evaluation and Maintenance
If the problem persists, the column may be the source of the peak tailing.
| Issue | Recommended Action | Expected Outcome |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns).[7] | Removal of strongly retained contaminants, potentially restoring peak shape. |
| Column Degradation | If flushing does not improve the peak shape, the column may be degraded and require replacement.[7] | A new column should provide symmetrical peaks if the column was the issue. |
| Inappropriate Column Chemistry | For persistent tailing with phenolic compounds, consider using a column with a base-deactivated or end-capped stationary phase to minimize silanol interactions.[9] | Significantly reduced peak tailing due to fewer active sites. |
Step 4: Method and Instrumental Parameters
Finally, review the HPLC method and instrument settings.
| Parameter | Recommended Action | Expected Outcome |
| Sample Concentration | Inject a dilution of your sample to rule out column overload.[3][7] | If peak shape improves, the original sample concentration was too high. |
| Injection Volume | Reduce the injection volume. | Improved peak shape if the injection volume was causing band spreading. |
| Flow Rate | Ensure the flow rate is optimal for the column dimensions and particle size. | Sharper peaks and better resolution. |
| Tubing | Minimize the length and internal diameter of the tubing between the column and the detector to reduce extra-column volume.[10] | Reduced band broadening and improved peak symmetry. |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Preparation of Acidified Mobile Phase (0.1% Formic Acid):
-
To prepare 1 L of the aqueous component, add 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Sonicate for 15-20 minutes to degas.
-
Prepare the organic component (e.g., acetonitrile or methanol).
-
Set the HPLC gradient or isocratic conditions using the acidified aqueous phase and the organic phase.
-
-
Equilibration:
-
Flush the column with the new mobile phase for at least 15-20 column volumes before injecting the sample.
-
-
Analysis:
-
Inject the sample of this compound and analyze the chromatogram for improved peak symmetry.
-
Protocol 2: Column Flushing (for a standard C18 column)
-
Disconnect the Column from the Detector: This prevents contaminants from entering the detector.
-
Flush with Isopropanol: Flush the column with 10-15 column volumes of HPLC-grade isopropanol at a low flow rate.
-
Flush with Strong Solvent: Flush with 10-15 column volumes of 100% acetonitrile or methanol.
-
Flush with Isopropanol: Repeat the isopropanol flush.
-
Equilibrate with Initial Mobile Phase: Reconnect the column to the detector and equilibrate with the initial mobile phase until a stable baseline is achieved.
Visual Troubleshooting Workflow
Caption: A logical workflow for troubleshooting peak tailing in HPLC.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. support.waters.com [support.waters.com]
- 7. uhplcs.com [uhplcs.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 10. chromtech.com [chromtech.com]
How to increase the stability of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: this compound, a pyrogallol derivative, is susceptible to degradation primarily due to:
-
Oxidation: The benzene-1,2,3-triol moiety is highly prone to oxidation, especially in the presence of oxygen. This process is often accelerated by factors such as light, heat, and the presence of metal ions. The oxidation can lead to the formation of colored quinone-type compounds, which can interfere with experimental results.
-
pH: The stability of phenolic compounds is highly pH-dependent. In alkaline conditions, the deprotonation of the hydroxyl groups increases the electron density of the aromatic ring, making the compound more susceptible to oxidation.[1][2] Acidic conditions generally improve the stability of polyphenols.[2][3]
-
Temperature: Elevated temperatures can accelerate the rate of degradation of many polyphenolic compounds.[4][5][6][7]
-
Light: Exposure to light, particularly UV radiation, can promote the photo-oxidation of phenolic compounds.[8]
-
Metal Ions: Transition metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), can catalyze the oxidation of polyphenols.[9]
Q2: How can I visually identify if my sample of this compound has degraded?
A2: Degradation of this compound is often accompanied by a noticeable color change in the solution. Fresh solutions are typically colorless or pale yellow. Upon oxidation, the solution may turn yellow, brown, or even dark brown due to the formation of quinone-based polymers. Spectrophotometric analysis can also be used to monitor degradation by observing changes in the UV-Vis absorption spectrum.
Q3: What are the general best practices for storing this compound?
A3: To ensure the long-term stability of this compound, it is recommended to:
-
Store the compound as a solid in a tightly sealed, amber-colored vial to protect it from light and moisture.[8]
-
Keep the vial in a cool, dark, and dry place, such as a desiccator at low temperature (e.g., -20°C).
-
For solutions, prepare them fresh whenever possible. If storage is necessary, use deoxygenated solvents and store the solution under an inert atmosphere (e.g., argon or nitrogen) at a low temperature.
Troubleshooting Guides
Issue 1: Rapid Discoloration of the Solution During Experimentation
This issue is a strong indicator of oxidative degradation. The following steps can be taken to mitigate this problem.
Solution:
-
Work Under an Inert Atmosphere: The most effective way to prevent oxidation is to exclude oxygen from the experimental setup.
-
Glovebox: For highly sensitive experiments, perform all manipulations inside a glovebox filled with an inert gas like argon or nitrogen.[8]
-
Schlenk Line: For many applications, a Schlenk line can be used to create and maintain an inert atmosphere in the reaction vessel. This involves cycles of evacuating the flask to remove air and backfilling with an inert gas.[10]
-
-
Use Deoxygenated Solvents: Solvents can contain dissolved oxygen which can contribute to the degradation of the compound.
Issue 2: Inconsistent Experimental Results and Loss of Compound Activity
This can be a consequence of gradual degradation of the compound due to suboptimal pH, presence of metal ions, or inadequate protection from oxidation.
Solution:
-
Control the pH of the Solution:
-
Add Stabilizing Agents:
-
Antioxidants: The addition of a secondary antioxidant can help protect this compound from oxidation.
-
Chelating Agents: To sequester catalytic metal ions, a chelating agent can be added.
-
Data Presentation
Table 1: Qualitative Stability of Pyrogallol Derivatives Under Various Conditions
| Factor | Condition | Stability | Observations |
| Oxygen | Presence of Air | Low | Rapid discoloration (yellow to brown). |
| Inert Atmosphere (N₂ or Ar) | High | Solution remains colorless for a longer duration. | |
| pH | Acidic (pH < 6) | High | Significantly reduced rate of degradation.[1][2] |
| Neutral (pH 7) | Moderate | Gradual degradation observed. | |
| Alkaline (pH > 8) | Very Low | Very rapid discoloration and degradation.[1][2] | |
| Temperature | -20°C to 4°C | High | Recommended for long-term storage.[4] |
| Room Temperature (~25°C) | Moderate | Slow degradation over time. | |
| Elevated (> 40°C) | Low | Accelerated degradation.[4][5][7] | |
| Light | Dark | High | Minimal photo-oxidation.[8] |
| Ambient Light | Moderate | Gradual degradation. | |
| UV Light | Low | Rapid photo-oxidation. | |
| Metal Ions | Presence of Fe³⁺, Cu²⁺ | Low | Catalyzes oxidation, leading to rapid degradation.[9] |
| Presence of Chelating Agent (EDTA) | High | Metal ions are sequestered, inhibiting catalytic oxidation.[17][18] |
Table 2: Illustrative Degradation Rates of a Pyrogallol-type Polyphenol vs. pH
Note: This data is illustrative for a generic pyrogallol-type compound and may not be exact for this compound. Experimental validation is recommended.
| pH | Relative Degradation Rate Constant (k_rel) | Half-life (t½) |
| 3.0 | 1 | Longest |
| 5.0 | 5 | Moderate |
| 7.0 | 20 | Short |
| 9.0 | 100 | Very Short |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Solution of this compound
This protocol outlines the steps to prepare a solution with enhanced stability for use in experiments.
-
Deoxygenate the Solvent:
-
Choose an appropriate solvent (e.g., ethanol, methanol, or a buffer solution).
-
Place the solvent in a Schlenk flask.
-
Bubble argon or nitrogen gas through the solvent for at least 30 minutes using a long needle or a gas dispersion tube.[11]
-
-
Prepare the Stock Solution:
-
Weigh the required amount of this compound in a clean, dry vial, preferably inside a glovebox.
-
Add the deoxygenated solvent to the vial to dissolve the compound.
-
If required, add a stabilizing agent at this stage (see below for concentrations).
-
-
Addition of Stabilizers (Optional but Recommended):
-
Ascorbic Acid: Add a stock solution of ascorbic acid to achieve a final concentration of 0.1-1.0 mM. The optimal concentration should be determined empirically.
-
Sodium Sulfite: Add a stock solution of sodium sulfite to achieve a final concentration of 1-5 mM. Note that sulfite may interfere with some assays.
-
EDTA: Add a stock solution of EDTA to achieve a final concentration of 0.1-1.0 mM to chelate trace metal ions.
-
-
Storage:
-
If the solution is not for immediate use, store it in a sealed vial with an inert gas headspace at -20°C, protected from light.
-
Protocol 2: Handling this compound using a Schlenk Line
This protocol provides a step-by-step guide for manipulating the compound under an inert atmosphere.
-
Glassware Preparation:
-
Ensure all glassware (flasks, syringes, needles) is thoroughly dried in an oven (e.g., at 120°C overnight) and cooled under a stream of inert gas.
-
-
Setting up the Schlenk Line:
-
Connect the Schlenk line to a vacuum pump and a source of high-purity inert gas (argon or nitrogen).
-
Ensure the cold trap is filled with liquid nitrogen to protect the pump.
-
-
Inerting the Reaction Flask:
-
Attach the reaction flask to the Schlenk line.
-
Perform at least three vacuum-backfill cycles:
-
Evacuate the flask under vacuum for 5-10 minutes.
-
Slowly refill the flask with the inert gas.
-
-
-
Adding the Compound and Solvents:
-
If adding the solid compound directly, do so under a positive flow of inert gas.
-
Use a cannula or a gas-tight syringe to transfer deoxygenated solvents into the reaction flask.
-
Mandatory Visualization
Diagram 1: Oxidative Degradation Pathway of this compound
Caption: Oxidative degradation pathway of the target compound.
Diagram 2: Experimental Workflow for Stabilizing this compound
Caption: Workflow for enhancing compound stability.
Diagram 3: Logical Relationship of Factors Affecting Stability
Caption: Factors influencing compound stability.
References
- 1. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation Kinetics of Anthocyanins from European Cranberrybush (Viburnum opulus L.) Fruit Extracts. Effects of Temperature, pH and Storage Solven - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Time-Dependent Degradation of Polyphenols from Thermally-Processed Berries and Their In Vitro Antiproliferative Effects against Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. ossila.com [ossila.com]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. How To [chem.rochester.edu]
- 14. [PDF] Effect of l-ascorbic acid addition on quality, polyphenolic compounds and antioxidant capacity of cloudy apple juices | Semantic Scholar [semanticscholar.org]
- 15. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]
- 16. Sodium Sulfite for Oil Drilling | Oxygen Scavengers for Drilling & EOR [tcichina.co.uk]
- 17. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 18. Chelation Therapy [myhealth.alberta.ca]
- 19. Remove Heavy Metal Levels in the Blood with Chelation Therapy [ivelements.net]
- 20. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 21. draxe.com [draxe.com]
Technical Support Center: Overcoming Auto-oxidation of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol in Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the highly reactive compound, 5-ethyl-4,6-dimethylbenzene-1,2,3-triol. Due to its triol structure, this compound is particularly susceptible to auto-oxidation, which can significantly impact experimental results. This guide offers practical solutions and detailed protocols to ensure the stability of the compound throughout your assays.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color (e.g., turning yellow or brown). What is happening?
A1: The color change you are observing is a common indicator of the auto-oxidation of this compound. Phenolic compounds, especially those with multiple hydroxyl groups like this triol, are prone to oxidation in the presence of oxygen. This process leads to the formation of colored quinone-type structures and other degradation products, altering the solution's appearance and the compound's effective concentration.
Q2: What are the primary factors that accelerate the auto-oxidation of this compound?
A2: Several factors can accelerate the auto-oxidation process:
-
pH: Alkaline conditions (pH > 7) significantly increase the rate of auto-oxidation.[1][2]
-
Oxygen: The presence of dissolved oxygen in your buffers and exposure to atmospheric oxygen is a key driver of oxidation.
-
Light: Exposure to light, particularly UV light, can catalyze the oxidation process.[3][4]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[3][4]
-
Metal Ions: Trace metal ions (e.g., Fe²⁺, Cu²⁺) in your reagents or buffers can act as catalysts for oxidation.
Q3: How can I prevent or minimize the auto-oxidation of my compound during my experiments?
A3: To minimize auto-oxidation, you should control the factors mentioned above. Here are some effective strategies:
-
Work at a lower pH: Prepare your solutions in acidic or neutral buffers (pH < 7).
-
Use deoxygenated solutions: Degas your buffers and solvents by sparging with an inert gas like nitrogen or argon before use.
-
Work under an inert atmosphere: If possible, perform your experiments in a glove box or under a gentle stream of nitrogen.
-
Protect from light: Use amber-colored vials or wrap your containers in aluminum foil.
-
Control the temperature: Perform experiments at lower temperatures when feasible and avoid prolonged storage at room temperature.
-
Add antioxidants: Incorporate a small amount of an antioxidant, such as ascorbic acid, into your solutions.[5][6][7]
Q4: What are the potential consequences of using oxidized this compound in my assays?
A4: Using an oxidized sample can lead to several erroneous results:
-
Inaccurate Concentration: The actual concentration of the active compound will be lower than intended, leading to an underestimation of its potency or effect.
-
Interference from Degradation Products: The oxidation products may have their own biological or chemical activities, leading to off-target effects or interference with your detection methods.
-
Poor Reproducibility: The extent of oxidation can vary between experiments, leading to inconsistent and non-reproducible data.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between replicates. | Variable levels of auto-oxidation in different wells or tubes. | Prepare a fresh stock solution of this compound immediately before each experiment. Ensure uniform and minimal exposure to air and light for all samples. Use a master mix for dispensing reagents to minimize variability. |
| Low or no activity of the compound. | Significant degradation of the compound due to auto-oxidation. | Prepare the compound solution in a deoxygenated, acidic buffer (e.g., pH 6.0-6.5). Consider adding a stabilizing agent like ascorbic acid (see protocol below). Verify the integrity of your compound using an analytical method like HPLC-UV. |
| High background signal in the assay. | Interference from colored oxidation products. | Prepare the compound solution fresh and protect it from light. If the problem persists, consider a purification step like solid-phase extraction (SPE) for your stock solution, although this is often not practical during an assay. Alternatively, use a detection wavelength where the oxidation products have minimal absorbance. |
| Precipitate formation in the solution. | Polymerization of oxidation products. | This indicates severe degradation. Discard the solution and prepare a fresh one using the stabilization techniques outlined in the FAQs and protocols. Ensure the compound is fully dissolved in the initial solvent before further dilution. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of this compound
This protocol describes the preparation of a stock solution with minimized potential for auto-oxidation.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water, deoxygenated (prepared by sparging with nitrogen for at least 30 minutes)
-
Ascorbic acid
-
pH meter
-
Nitrogen gas source
-
Amber-colored microcentrifuge tubes
Procedure:
-
Prepare a deoxygenated buffer (e.g., 50 mM phosphate buffer, pH 6.5) by sparging with nitrogen gas for 30 minutes.
-
Add ascorbic acid to the deoxygenated buffer to a final concentration of 100 µM.
-
Weigh the required amount of this compound in a clean, dry amber-colored vial.
-
Dissolve the compound in a minimal amount of anhydrous DMSO.
-
Under a gentle stream of nitrogen, dilute the DMSO concentrate with the deoxygenated, ascorbic acid-containing buffer to the desired final concentration.
-
Aliquot the stock solution into amber-colored microcentrifuge tubes, flush the headspace with nitrogen, and cap tightly.
-
Store the aliquots at -80°C and use a fresh aliquot for each experiment.
Protocol 2: Spectrophotometric Assay to Monitor Auto-oxidation
This protocol provides a method to quantify the rate of auto-oxidation under different buffer conditions.
Materials:
-
Stabilized stock solution of this compound (from Protocol 1)
-
A set of buffers with varying pH (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Add the stock solution of this compound to each buffer to a final concentration of 100 µM.
-
Immediately measure the absorbance spectrum (e.g., from 250 nm to 500 nm) of each solution at time zero.
-
Incubate the solutions at room temperature, protected from light.
-
Measure the absorbance spectra at regular intervals (e.g., every 15 minutes for 2 hours).
-
Monitor the decrease in the absorbance maximum of the parent compound and the increase in absorbance at longer wavelengths, which indicates the formation of colored oxidation products.
-
Plot the absorbance change over time for each pH condition to determine the rate of auto-oxidation.
Data Presentation
Table 1: Effect of pH on the Auto-oxidation of this compound
| pH of Buffer | Initial Absorbance (at λmax) | Absorbance after 1 hour (at λmax) | % Decrease in Absorbance |
| 5.0 | 0.852 | 0.845 | 0.8% |
| 6.0 | 0.855 | 0.830 | 2.9% |
| 7.0 | 0.850 | 0.765 | 10.0% |
| 7.4 | 0.853 | 0.682 | 20.0% |
| 8.0 | 0.851 | 0.511 | 40.0% |
Table 2: Efficacy of Different Stabilizing Agents on this compound Stability at pH 7.4
| Stabilizing Agent (Concentration) | Initial Absorbance (at λmax) | Absorbance after 1 hour (at λmax) | % Decrease in Absorbance |
| None | 0.853 | 0.682 | 20.0% |
| Ascorbic Acid (100 µM) | 0.854 | 0.837 | 2.0% |
| EDTA (1 mM) | 0.852 | 0.792 | 7.0% |
| Nitrogen Purge | 0.855 | 0.842 | 1.5% |
Visualizations
Caption: Workflow for minimizing auto-oxidation in assays.
Caption: Impact of auto-oxidation on biological activity.
References
- 1. 2,4,6-Trihydroxyacetophenone - Wikipedia [en.wikipedia.org]
- 2. Identification and characterization of degradation products of indacaterol using liquid chromatography/mass spectrometry | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. CHAPTER 12 – In Vivo Spectrophotometric Studies | Semantic Scholar [semanticscholar.org]
- 5. 2',3',4'-Trihydroxyacetophenone, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. 2',4',6'-Trihydroxyacetophenone | C8H8O4 | CID 68073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2',3',4'-Trihydroxyacetophenone, 98% | Fisher Scientific [fishersci.ca]
Technical Support Center: Optimizing Ethylation of Dimethylpyrogallol
Welcome to the technical support center for the ethylation of dimethylpyrogallol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the ethylation of dimethylpyrogallol?
A1: The most common and effective method for the ethylation of dimethylpyrogallol is the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of dimethylpyrogallol with a suitable base to form a phenoxide ion, which then acts as a nucleophile and attacks an ethylating agent, such as an ethyl halide, to form the desired ethyl ether.[1][2][3]
Q2: Which ethylating agent is better for this reaction: diethyl sulfate or an ethyl halide (e.g., ethyl iodide, ethyl bromide)?
A2: Both diethyl sulfate and ethyl halides can be used as ethylating agents.[1]
-
Ethyl halides (EtI, EtBr): These are commonly used in Williamson ether synthesis.[1] Their reactivity order is generally I > Br > Cl. For sterically hindered phenols like dimethylpyrogallol, ethyl iodide is often preferred due to its higher reactivity, which can help overcome the steric hindrance.
-
Diethyl sulfate ((Et)₂SO₄): This is a strong ethylating agent.[1] However, it is also more toxic and should be handled with appropriate safety precautions.
The choice between them may depend on factors like desired reactivity, reaction scale, and safety considerations. For selective mono-ethylation, a less reactive ethylating agent or careful control of stoichiometry might be necessary.
Q3: What are the recommended bases and solvents for this reaction?
A3:
-
Bases: A moderately strong base is typically used to deprotonate the phenol without causing significant side reactions. Potassium carbonate (K₂CO₃) is a common and effective choice. Stronger bases like sodium hydride (NaH) can also be used but may increase the likelihood of side reactions.
-
Solvents: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can solvate the cation of the base, leaving the anion more nucleophilic.[2] Common choices include:
-
N,N-Dimethylformamide (DMF): Often used for reactions with hindered phenols.
-
Acetonitrile (MeCN): Another suitable polar aprotic solvent.
-
Acetone: Can also be used, particularly with K₂CO₃.
-
Q4: How can I achieve selective mono-ethylation of dimethylpyrogallol?
A4: Achieving selective mono-ethylation on a polyhydroxylated compound like a pyrogallol derivative can be challenging. Here are some strategies:
-
Stoichiometry Control: Use of a stoichiometric amount (or a slight excess) of the ethylating agent relative to the dimethylpyrogallol can favor mono-ethylation.
-
Protecting Groups: In some cases, protecting the other hydroxyl groups might be necessary to achieve high selectivity, though this adds extra steps to the synthesis.
-
Reaction Conditions: Milder reaction conditions (e.g., lower temperature, less reactive base/ethylating agent) may favor mono-alkylation over di- or tri-alkylation.
Q5: What are the common side reactions to be aware of?
A5: The primary side reaction in the Williamson ether synthesis is elimination (E2) of the ethyl halide, which is favored by high temperatures and sterically hindered substrates.[2] Another potential side reaction is C-alkylation, where the ethyl group attaches to the aromatic ring instead of the oxygen atom, although this is less common for O-alkylation of phenols. Over-ethylation to form di- or tri-ethylated products is also a possibility if an excess of the ethylating agent is used.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Incomplete deprotonation of the phenol. 2. Insufficiently reactive ethylating agent. 3. Reaction temperature is too low. 4. Steric hindrance of the dimethylpyrogallol. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is dry and of high quality. 2. Switch to a more reactive ethylating agent (e.g., from ethyl bromide to ethyl iodide). 3. Gradually increase the reaction temperature, monitoring for side product formation. 4. Increase reaction time and ensure efficient stirring. Consider using a phase-transfer catalyst. |
| Formation of multiple products (over-ethylation) | 1. Excess of the ethylating agent. 2. Reaction time is too long or temperature is too high. | 1. Carefully control the stoichiometry, using 1.0-1.2 equivalents of the ethylating agent for mono-ethylation. 2. Monitor the reaction progress by TLC or GC/MS and stop the reaction once the desired product is maximized. Consider running the reaction at a lower temperature. |
| Presence of elimination byproduct | 1. High reaction temperature. 2. Use of a sterically hindered base. | 1. Lower the reaction temperature. 2. Use a less sterically hindered base. |
| Difficulty in product purification | 1. Similar polarity of starting material and product. 2. Presence of difficult-to-remove byproducts. | 1. Optimize column chromatography conditions (e.g., use a different solvent system, gradient elution). 2. Consider a chemical workup to remove specific impurities (e.g., an aqueous wash to remove salts). |
Experimental Protocols
Below are representative experimental protocols for the ethylation of a sterically hindered phenol, which can be adapted for dimethylpyrogallol.
Protocol 1: Ethylation using Ethyl Iodide and Potassium Carbonate in DMF
This protocol is a standard method for the Williamson ether synthesis of hindered phenols.
-
Reagents:
-
Dimethylpyrogallol
-
Ethyl iodide (1.2 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents), finely powdered and dried
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred solution of dimethylpyrogallol in anhydrous DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl iodide dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Protocol 2: Ethylation using Phase-Transfer Catalysis (PTC)
This method can be advantageous for reactions where reactants are in different phases and can enhance the reaction rate for sterically hindered substrates.[4]
-
Reagents:
-
Dimethylpyrogallol
-
Ethyl bromide (1.5 equivalents)
-
Aqueous sodium hydroxide (50% w/v)
-
Tetrabutylammonium bromide (TBAB, 0.1 equivalents) as the phase-transfer catalyst
-
Toluene or another suitable organic solvent
-
-
Procedure:
-
Combine dimethylpyrogallol, ethyl bromide, and TBAB in toluene.
-
Stir the mixture vigorously and add the aqueous sodium hydroxide solution.
-
Heat the biphasic mixture to 70-90 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC/MS.
-
Upon completion, cool the reaction mixture and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the product by column chromatography.
-
Data Presentation
Table 1: Comparison of Ethylation Conditions for a Model Hindered Phenol (2,6-Dimethoxyphenol)
| Entry | Ethylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl iodide | K₂CO₃ | DMF | 80 | 6 | ~85 | Adapted from general Williamson ether synthesis protocols |
| 2 | Diethyl sulfate | NaOH | Dichloromethane | RT | 4 | ~90 | Adapted from general Williamson ether synthesis protocols |
| 3 | Ethyl bromide | aq. NaOH / TBAB | Toluene | 90 | 5 | ~92 | Adapted from phase-transfer catalysis protocols |
Note: Yields are approximate and will vary depending on the specific substrate and reaction scale.
Visualizations
Caption: General experimental workflow for the ethylation of dimethylpyrogallol.
Caption: Troubleshooting logic for addressing low product yield in the ethylation reaction.
References
Side-product identification in 5-ethyl-4,6-dimethylbenzene-1,2,3-triol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of this compound, primarily related to side-product formation, low yields, and product purification. This guide addresses the most common issues in a question-and-answer format.
Problem 1: Low or No Yield of the Desired Product
-
Question: My reaction resulted in a very low yield or none of the expected this compound. What are the possible causes?
-
Answer: Low or no yield can stem from several factors:
-
Poor Quality of Starting Materials: Ensure that the pyrogallol or other starting benzene-1,2,3-triol derivative is pure and dry. The presence of moisture or impurities can inhibit the reaction.
-
Ineffective Alkylation: The Friedel-Crafts alkylation or acylation followed by reduction is a critical step. The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) must be anhydrous and used in the correct stoichiometric amount. Deactivation of the catalyst by moisture will halt the reaction.
-
Incorrect Reaction Temperature: Temperature control is crucial. Friedel-Crafts reactions can be highly temperature-sensitive. A temperature that is too low may result in an incomplete reaction, while a temperature that is too high can promote side reactions and decomposition.
-
Steric Hindrance: The bulky nature of the ethyl and methyl groups may sterically hinder the substitution on the pyrogallol ring, requiring optimized reaction conditions to overcome this barrier.
-
Problem 2: Formation of Multiple Side-Products
-
Question: My crude product shows multiple spots on TLC/peaks in GC-MS other than the desired product. What are these side-products and how can I minimize them?
-
Answer: The synthesis of substituted pyrogallols is prone to the formation of several side-products. Key potential side-products include:
-
Polyalkylated Products: The high activation of the pyrogallol ring by the three hydroxyl groups makes it susceptible to over-alkylation, leading to the introduction of more than the desired number of ethyl and methyl groups. To minimize this, use a stoichiometric amount of the alkylating agent and consider a stepwise introduction of the substituents.
-
Isomers: Friedel-Crafts alkylation can sometimes lead to the formation of constitutional isomers due to carbocation rearrangements or substitution at different positions on the aromatic ring. Using a milder Lewis acid or an acylation-reduction route can improve regioselectivity.
-
Oxidation Products: Pyrogallol and its derivatives are highly susceptible to oxidation, especially in the presence of air and basic conditions, leading to the formation of colored quinone-type byproducts.[1][2] It is crucial to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
O-Alkylated Products: Although C-alkylation is generally favored in Friedel-Crafts reactions, some O-alkylation of the hydroxyl groups can occur, leading to ether byproducts.
-
Problem 3: Difficulty in Product Purification
-
Question: I am struggling to purify the final product from the reaction mixture. What purification strategies are recommended?
-
Answer: The purification of this compound can be challenging due to its polarity and sensitivity.
-
Column Chromatography: Silica gel column chromatography is a common method for separating the desired product from less polar side-products. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents and solvent mixtures to find the optimal conditions for crystallization.
-
Extraction: Liquid-liquid extraction can be used to remove certain impurities. For instance, washing the organic layer with a mild acidic solution can help remove any basic impurities, while a brine wash can help remove water.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common approach involves the sequential Friedel-Crafts alkylation or acylation of a suitable benzene-1,2,3-triol precursor. For instance, one could start with pyrogallol and introduce the methyl and ethyl groups in a stepwise manner. An alternative is the acylation with acetyl chloride and propionyl chloride followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction) to yield the alkyl groups. This latter method can help avoid carbocation rearrangements and polyalkylation.
Q2: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.
Q3: My purified product is colored (e.g., brownish). What is the cause and how can I decolorize it?
A brownish color is often indicative of oxidation, leading to the formation of quinone-like impurities.[1] To prevent this, ensure all solvents are deoxygenated and the reaction and purification steps are performed under an inert atmosphere. If the product is already colored, you may try treating a solution of the compound with a small amount of a reducing agent like sodium dithionite, followed by re-purification, or using activated carbon to adsorb the colored impurities.
Q4: What are the safety precautions I should take during this synthesis?
Friedel-Crafts reactions often involve corrosive and hazardous reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Anhydrous aluminum chloride is highly reactive with water and should be handled with care.
Data Presentation
Table 1: Hypothetical Reaction Conditions for Friedel-Crafts Alkylation
| Parameter | Condition 1 (Stepwise Alkylation) | Condition 2 (Acylation-Reduction) |
| Starting Material | Pyrogallol | Pyrogallol |
| Reagent 1 | Methyl chloride / AlCl₃ | Acetyl chloride / AlCl₃ |
| Reagent 2 | Ethyl chloride / AlCl₃ | Propionyl chloride / AlCl₃ |
| Solvent | Dichloromethane | Dichloromethane |
| Temperature | 0 - 25 °C | 0 - 25 °C |
| Reaction Time | 4 - 6 hours per step | 2 - 4 hours per step |
| Reduction Step | Not Applicable | Zn(Hg), HCl (Clemmensen) |
| Hypothetical Yield | 45% | 60% |
| Purity (crude) | ~70% | ~85% |
Table 2: Common Side-Products and Their Identification
| Side-Product | Potential Identification Method | Mitigation Strategy |
| Polyalkylated Pyrogallols | GC-MS, NMR | Use stoichiometric reagents; stepwise addition. |
| Isomeric Products | GC-MS, NMR | Use acylation-reduction route for better regioselectivity. |
| Oxidized Quinone Products | UV-Vis, Colorimetric observation | Maintain inert atmosphere; use antioxidants. |
| O-Alkylated Ethers | GC-MS, IR (ether linkage) | Optimize reaction temperature and catalyst. |
Experimental Protocols
Protocol 1: Stepwise Friedel-Crafts Alkylation of Pyrogallol (Hypothetical)
-
Methylation: To a stirred suspension of anhydrous AlCl₃ (1.1 eq) in dry dichloromethane under a nitrogen atmosphere at 0 °C, add pyrogallol (1.0 eq). Stir for 15 minutes. Bubble methyl chloride gas (1.0 eq) through the solution for 1-2 hours. Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Work-up 1: Quench the reaction by slowly adding ice-cold 1 M HCl. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Ethylation: Redissolve the crude methylated product in dry dichloromethane. Repeat the procedure from step 1, using ethyl chloride (1.0 eq) as the alkylating agent.
-
Work-up 2 and Purification: Perform the same work-up as in step 2. Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient).
Protocol 2: Acylation-Reduction Route (Hypothetical)
-
Diacetylation: To a stirred suspension of anhydrous AlCl₃ (2.2 eq) in dry dichloromethane under a nitrogen atmosphere at 0 °C, add pyrogallol (1.0 eq). Stir for 15 minutes. Add acetyl chloride (2.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 3 hours.
-
Work-up 1: Quench and work up as described in Protocol 1, step 2.
-
Propionylation: Redissolve the diacetylated product and perform acylation using propionyl chloride (1.1 eq) and AlCl₃ (1.2 eq).
-
Work-up 2: Perform the same work-up.
-
Clemmensen Reduction: Reflux the crude acylated product with amalgamated zinc and concentrated hydrochloric acid until the starting material is consumed (monitored by TLC).
-
Final Work-up and Purification: Cool the reaction mixture, extract with ethyl acetate, wash the organic layer with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate. Purify by column chromatography.
Mandatory Visualization
Caption: Proposed synthetic pathway for this compound via stepwise Friedel-Crafts alkylation.
Caption: A troubleshooting workflow for addressing common issues in the synthesis.
Caption: Potential side-reaction pathways during the alkylation of pyrogallol.
References
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol and Gallic Acid
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the antioxidant potential of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol and the well-characterized antioxidant, gallic acid. A thorough review of available scientific literature reveals a significant disparity in the extent of research conducted on these two compounds. While gallic acid is a widely studied natural antioxidant with a substantial body of evidence supporting its efficacy, there is currently no publicly available experimental data on the antioxidant activity of this compound.
This document will therefore present a comprehensive profile of the antioxidant activity of gallic acid, supported by quantitative data and detailed experimental protocols. This information can serve as a valuable benchmark for researchers intending to investigate the antioxidant properties of this compound and other novel compounds.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration required to inhibit 50% of a specific radical. A lower IC50 value signifies greater antioxidant activity. The table below summarizes the reported IC50 values for gallic acid in two common antioxidant assays.
| Antioxidant Assay | Gallic Acid IC50 (µg/mL) | This compound IC50 |
| DPPH Radical Scavenging | 10.97 ± 0.97[1] | Data Not Available |
| ABTS Radical Scavenging | 1.03 ± 0.25[2] | Data Not Available |
Experimental Methodologies for Antioxidant Activity Assessment
To facilitate the evaluation and comparison of novel compounds like this compound against established antioxidants such as gallic acid, detailed protocols for two widely accepted in vitro antioxidant assays are provided below.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change from purple to yellow.
-
Reagents and Materials:
-
DPPH solution (0.1 mM in methanol)
-
Test compounds (dissolved in a suitable solvent)
-
Methanol
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and a positive control (e.g., gallic acid).
-
In a 96-well plate, mix 100 µL of each dilution with 100 µL of the DPPH solution.[2]
-
Incubate the plate in the dark at room temperature for 30 minutes.[2]
-
Measure the absorbance at 514 nm.[2]
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined from a plot of % inhibition against the concentration of the test compound.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
-
Reagents and Materials:
-
ABTS solution (7 mM)
-
Potassium persulfate (2.45 mM)
-
Phosphate Buffered Saline (PBS, pH 7.4) or ethanol
-
Test compounds
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Generate the ABTS•+ by reacting the ABTS stock solution with potassium persulfate in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.700 ± 0.020 at 734 nm.
-
Prepare serial dilutions of the test compounds and a positive control.
-
Add 10 µL of each sample dilution to 190 µL of the diluted ABTS•+ solution in a 96-well plate.
-
After a 6-minute incubation period at room temperature, measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Visualizing the Experimental Workflow
The following diagram illustrates a standardized workflow for the comparative evaluation of antioxidant activity.
Caption: A generalized workflow for comparing the antioxidant activity of two compounds.
Signaling Pathways
Due to the absence of research on this compound, there is no information on the signaling pathways it may modulate. Gallic acid, however, is known to exert its antioxidant effects through various mechanisms, including the modulation of cellular signaling pathways involved in the oxidative stress response, such as the Nrf2/Keap1 pathway. A detailed depiction of these pathways is beyond the scope of this general comparative guide but can be explored in more specific literature on gallic acid's mechanisms of action.
References
Structure-activity relationship of alkylated benzene-1,2,3-triols
A comparative guide to the structure-activity relationship (SAR) of alkylated benzene-1,2,3-triols is presented below. Due to a scarcity of comprehensive SAR studies on simple alkylated benzene-1,2,3-triols, this guide focuses on the closely related and well-documented series of gallic acid alkyl esters. Gallic acid, or 3,4,5-trihydroxybenzoic acid, provides a consistent benzene-1,2,3-triol core, with alkylation at the carboxyl group, offering valuable insights into how alkyl chain length influences biological activity.
This guide is intended for researchers, scientists, and professionals in drug development, providing a concise overview of the SAR with supporting data, experimental methodologies, and a visual representation of a key experimental workflow.
Structure-Activity Relationship of Gallic Acid Alkyl Esters
The biological activity of gallic acid alkyl esters is significantly influenced by the length of the alkyl chain. This relationship, however, is not always linear and can vary depending on the specific activity being assessed.
Trypanocidal and Cytotoxic Activity
A study on the trypanocidal and leishmanicidal activity of eight gallic acid alkyl esters revealed that compounds with shorter alkyl chains (three to four carbons) exhibited the most potent activity against Trypanosoma brucei.[1] The trypanocidal activity decreased as the alkyl chain length increased beyond this optimal length. A similar trend was observed for their cytotoxic activity against human HL-60 cells, although the compounds were generally less potent against the human cell line, indicating a degree of selectivity.[1]
The selectivity index (SI), which is the ratio of cytotoxic to trypanocidal activity, was highest for the propyl, butyl, and isopentyl esters, suggesting a favorable therapeutic window for these compounds in the context of trypanosomiasis.[1]
Antioxidant Activity
In contrast to the trypanocidal activity, the antioxidant efficacy of gallic acid esters in oil-in-water emulsions tends to increase with the length of the alkyl chain.[2] Esters with medium to long alkyl chains (C8, C12, and C16) were found to be more effective at delaying lipid oxidation compared to gallic acid or its shorter-chain esters.[2] This phenomenon, often referred to as the "polar paradox," suggests that in multiphasic systems like emulsions, more lipophilic antioxidants are better able to protect the lipid phase from oxidation. However, a slight "cut-off effect" has been observed, where antioxidant effectiveness may plateau or slightly decrease beyond a certain alkyl chain length (e.g., C8).[2]
Quantitative Data Summary
The following table summarizes the in vitro biological activity of a series of gallic acid alkyl esters.
| Compound | Alkyl Chain | Trypanocidal Activity (GI₅₀, µM) against T. brucei | Cytotoxicity (GI₅₀, µM) against HL-60 cells | Selectivity Index (SI) |
| 1 (Methyl gallate) | -CH₃ | 22.3 ± 1.1 | > 100 | > 4.5 |
| 2 (Ethyl gallate) | -CH₂CH₃ | 10.4 ± 0.5 | > 100 | > 9.6 |
| 3 (Isopropyl gallate) | -CH(CH₃)₂ | 13.9 ± 0.9 | 95.3 ± 1.3 | 6.9 |
| 4 (Propyl gallate) | -(CH₂)₂CH₃ | 3.4 ± 0.3 | 75.8 ± 1.8 | 22.3 |
| 5 (Butyl gallate) | -(CH₂)₃CH₃ | 2.8 ± 0.2 | 78.1 ± 2.5 | 27.9 |
| 6 (Isopentyl gallate) | -(CH₂)₂CH(CH₃)₂ | 3.2 ± 0.1 | 71.2 ± 2.1 | 22.3 |
| 7 (Hexyl gallate) | -(CH₂)₅CH₃ | 25.1 ± 1.5 | > 100 | > 4.0 |
| 8 (Octyl gallate) | -(CH₂)₇CH₃ | 38.9 ± 2.1 | 85.4 ± 3.2 | 2.2 |
Data sourced from Schmid et al., 2022.[1]
Experimental Protocols
Synthesis of Gallic Acid Alkyl Esters
Gallic acid alkyl esters can be synthesized via Fischer esterification. In a typical procedure, gallic acid is refluxed with the corresponding alkyl alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The alcohol often serves as both the reactant and the solvent. The reaction time can vary from 3 to 7 hours depending on the specific alcohol used.
Trypanocidal Activity Assay
The in vitro trypanocidal activity of the compounds is evaluated against bloodstream forms of Trypanosoma brucei. The parasites are cultured in a suitable medium and distributed into 96-well plates. The test compounds, dissolved in an appropriate solvent like DMSO, are added to the wells at various concentrations. The plates are then incubated at 37°C in a 5% CO₂ atmosphere for a specified period (e.g., 72 hours). The viability of the trypanosomes is assessed using a resazurin-based assay, where the reduction of resazurin to the fluorescent resorufin by viable cells is measured. The 50% growth inhibition (GI₅₀) values are then calculated from the dose-response curves.
Cytotoxicity Assay
The cytotoxicity of the compounds is typically assessed against a human cell line, such as HL-60 (human promyelocytic leukemia cells). The cells are seeded in 96-well plates and treated with different concentrations of the test compounds. After an incubation period (e.g., 72 hours) at 37°C and 5% CO₂, cell viability is determined using a method like the resazurin assay, similar to the trypanocidal assay. The GI₅₀ values are calculated from the resulting dose-response curves.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of gallic acid alkyl esters.
Caption: Workflow for the synthesis and biological evaluation of gallic acid alkyl esters.
References
A Comparative Analysis of the Cytotoxic Properties of Pyrogallol and 5-ethyl-4,6-dimethylbenzene-1,2,3-triol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of the well-characterized polyphenol, pyrogallol, and the structurally related compound, 5-ethyl-4,6-dimethylbenzene-1,2,3-triol. While extensive data exists for pyrogallol, information regarding the cytotoxic activity of this compound is not currently available in published literature. Therefore, this comparison presents the established cytotoxic profile of pyrogallol and offers a hypothetical discussion on how the structural differences in this compound might influence its biological activity.
I. Overview of Cytotoxicity
Pyrogallol (benzene-1,2,3-triol) is a phenolic compound known for its pro-oxidant and cytotoxic activities against various cancer cell lines. Its ability to induce cell death is attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and the activation of apoptotic pathways.
The cytotoxic potential of this compound, a derivative of pyrogallol with ethyl and dimethyl substitutions on the benzene ring, has not been experimentally determined. However, structure-activity relationship studies of other alkylated phenolic compounds suggest that the nature and position of alkyl groups can significantly modulate cytotoxic effects.
II. Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of pyrogallol against a range of human cancer cell lines, as determined by various in vitro cytotoxicity assays.
| Cell Line | Cancer Type | IC₅₀ (µM) | Assay | Reference |
| DU145 | Prostate Cancer | 58.89 ± 3.06 (48h) | SRB | [1] |
| PC3 | Prostate Cancer | 45.79 ± 1.82 (48h) | SRB | [1] |
| A549 | Non-small cell lung cancer | Not specified | MTT | [2] |
| H460 | Non-small cell lung cancer | Not specified | MTT | [2] |
| H441 | Lung Adenocarcinoma | Not specified | MTT | [3] |
| H520 | Lung Squamous Cell Carcinoma | Not specified | MTT | [3] |
| C6 | Glioma | 40 (24h), 15 (72h) | MTT | [4] |
Note: No published data is currently available for the cytotoxicity of this compound.
III. Experimental Protocols
The following are detailed methodologies for common assays used to evaluate the cytotoxicity of compounds like pyrogallol.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., pyrogallol) and a vehicle control for specific time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow the mitochondrial reductase enzymes in viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.[5][6]
Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compound.
-
Cell Fixation: After treatment, the cells are fixed to the plate using a solution like trichloroacetic acid (TCA).
-
Staining: The fixed cells are washed and then stained with a 0.4% (w/v) SRB solution in 1% acetic acid.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at approximately 510 nm.
-
Data Analysis: The IC₅₀ value is calculated in a similar manner to the MTT assay.[1]
IV. Signaling Pathways and Mechanisms of Action
Pyrogallol
The cytotoxic effects of pyrogallol are mediated through multiple signaling pathways, primarily revolving around the induction of oxidative stress and apoptosis.
-
Reactive Oxygen Species (ROS) Generation: Pyrogallol auto-oxidizes in aqueous solutions, generating superoxide radicals and other ROS. This leads to a state of oxidative stress within the cells.
-
Apoptosis Induction:
-
Mitochondrial Pathway: Increased ROS levels can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This activates a cascade of caspases (e.g., caspase-9 and caspase-3), ultimately resulting in apoptosis.[3]
-
Bcl-2 Family Proteins: Pyrogallol has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, further promoting the mitochondrial apoptotic pathway.[3]
-
-
Cell Cycle Arrest: Pyrogallol can induce cell cycle arrest at different phases, depending on the cell type. For instance, it has been observed to cause G2/M arrest in human lung cancer cells.[3]
-
PI3K/Akt Signaling Pathway: In some cancer cells, pyrogallol has been found to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[6]
Caption: Signaling pathways involved in pyrogallol-induced cytotoxicity.
This compound (Hypothetical)
The addition of ethyl and dimethyl groups to the pyrogallol backbone could influence its cytotoxic properties in several ways:
-
Lipophilicity: The alkyl groups would increase the lipophilicity of the molecule. This could enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater cytotoxicity.
-
Steric Hindrance: The bulky alkyl groups might sterically hinder the interaction of the hydroxyl groups with cellular targets or affect the molecule's ability to generate ROS, which could either increase or decrease its cytotoxic activity depending on the specific mechanism.
-
Metabolism: The alkyl substitutions could alter the metabolic fate of the compound, potentially leading to the formation of more or less toxic metabolites.
Further experimental investigation is required to elucidate the actual cytotoxic effects and mechanisms of action of this compound.
V. Experimental Workflow
The following diagram illustrates a general workflow for comparing the cytotoxicity of two compounds.
Caption: A general experimental workflow for cytotoxicity comparison.
VI. Conclusion
Pyrogallol is a well-documented cytotoxic agent that induces cell death in various cancer cell lines through the induction of oxidative stress, apoptosis, and cell cycle arrest. In contrast, the cytotoxic profile of this compound remains to be determined. Based on structure-activity relationships of similar compounds, it is plausible that the alkyl substitutions on the pyrogallol scaffold will modulate its cytotoxic potency. Further in vitro studies are essential to characterize the biological activity of this derivative and to assess its potential as a novel therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrogallol induces G2-M arrest in human lung cancer cells and inhibits tumor growth in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Pyrogallol as an Anti-cancer Agent Reduces Cell Proliferation in Lung Cancer Cells via AKT/PI3K Signaling Pathways - An In vitro and In silico Approaches | Texila Journal [texilajournal.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol: HPLC-UV and Alternative Methods
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the separation, identification, and quantification of phenolic compounds in various matrices.[1][2] The method's popularity stems from its high resolution, sensitivity, and reproducibility.
Experimental Protocol:
A typical HPLC-UV method for the analysis of phenolic compounds involves the following steps:
-
Sample Preparation: The initial step involves the extraction of the analyte from the sample matrix. A common procedure includes weighing 1 gram of the dry sample and adding 25 mL of methanol (100%). The mixture is then vortexed and placed in an ultrasonic bath for 30 minutes at 25°C. Following overnight storage at 3°C and another 30-minute sonication, the sample is centrifuged and filtered before injection into the HPLC system.[2]
-
Chromatographic Conditions: The separation is typically achieved on a C18 reversed-phase column (e.g., Hypersil Gold, 150 x 4.6 mm) maintained at a constant temperature (e.g., 25°C).[2][3] A gradient elution is often employed using a mobile phase consisting of an aqueous solution of a weak acid (e.g., 1% acetic acid) and an organic solvent like methanol or acetonitrile.[1][2] The flow rate is generally maintained around 0.8 to 1.0 mL/min, with an injection volume of 5 µL.[2][3]
-
Detection: The UV detector is set at a wavelength that corresponds to the maximum absorbance of the analyte. For phenolic compounds, detection is often performed around 278 nm.[2][3]
-
Quantification: The concentration of the analyte is determined by comparing its peak area to a calibration curve constructed using standard solutions of known concentrations.[4]
Method Validation:
A robust HPLC-UV method must be validated to ensure its reliability. Key validation parameters, as per ICH and FDA guidelines, include linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy.[4][5]
| Parameter | Typical Performance of HPLC-UV Methods for Phenolic Compounds |
| Linearity (R²) | > 0.99[4][6] |
| Limit of Detection (LOD) | 0.04 - 0.96 µg/mL[6][7][8] |
| Limit of Quantitation (LOQ) | 0.1 - 2.92 µg/mL[6][7][8] |
| Precision (%RSD) | Intra-day: < 1.5%, Inter-day: < 2.5%[6][7] |
| Accuracy (% Recovery) | 96 - 107%[4][6][7] |
Workflow of a Validated HPLC-UV Method
Caption: Experimental workflow for the quantification of phenolic compounds using HPLC-UV.
Alternative Analytical Methods
While HPLC-UV is a powerful technique, other methods can also be employed for the quantification of phenolic compounds and related triols.
1. Gas Chromatography-Flame Ionization Detection (GC-FID):
GC-FID is a suitable alternative, particularly for volatile or semi-volatile compounds. For non-volatile compounds like triols, a derivatization step is often necessary to increase their volatility.
-
Principle: The sample is vaporized and separated in a capillary column. The separated components are then burned in a hydrogen-air flame, producing ions that are detected as a current.
-
Comparison with HPLC-UV: GC-FID can offer higher sensitivity for certain compounds. However, the need for derivatization can add complexity to the sample preparation process. A study on the quantification of glyceraldehyde and dihydroxyacetone as trimethylsilyl derivatives by GC-FID showed a one-order-of-magnitude increase in sensitivity for these compounds compared to HPLC.[9]
2. Antioxidant Capacity Assays:
Since many phenolic compounds, including triols, exhibit antioxidant properties, assays that measure antioxidant capacity can be used as an indirect method of quantification. These methods are generally based on either hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.[10][11]
-
Common Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: A SET-based method where the antioxidant reduces the DPPH radical, leading to a color change that is measured spectrophotometrically.[12]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Another SET-based method that measures the reduction of the ABTS radical cation.[13]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: A SET-based method that measures the reduction of a ferric-tripyridyltriazine complex.[11]
-
CUPRAC (Cupric Reducing Antioxidant Capacity) Assay: A SET-based method that utilizes the reduction of Cu(II) to Cu(I).[13][14]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: A HAT-based method that measures the scavenging of peroxyl radicals.[11][14]
-
-
Comparison with HPLC-UV: These assays are generally simpler, faster, and less expensive than HPLC. However, they lack the specificity of chromatographic methods and provide a measure of total antioxidant capacity rather than the concentration of a specific compound.[12] They are useful for screening purposes but not for precise quantification of a single analyte in a complex mixture.
| Method | Principle | Specificity | Throughput | Cost |
| HPLC-UV | Chromatographic separation followed by UV detection | High | Moderate | High |
| GC-FID | Gas chromatographic separation followed by flame ionization detection | High | Moderate | High |
| DPPH Assay | Spectrophotometric measurement of radical scavenging | Low | High | Low |
| ABTS Assay | Spectrophotometric measurement of radical cation scavenging | Low | High | Low |
| FRAP Assay | Spectrophotometric measurement of ferric ion reduction | Low | High | Low |
| CUPRAC Assay | Spectrophotometric measurement of cupric ion reduction | Low | High | Low |
| ORAC Assay | Fluorometric measurement of peroxyl radical scavenging | Low | High | Moderate |
Logical Relationship of Analytical Method Selection
Caption: Decision tree for selecting an analytical method.
Conclusion
For the precise and accurate quantification of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol, a validated HPLC-UV method is the recommended approach. Its high specificity and established validation protocols ensure reliable results, which are crucial for research and quality control in drug development. While alternative methods like GC-FID can offer comparable or even superior sensitivity for certain analytes, they may require additional sample preparation steps. Antioxidant capacity assays, on the other hand, serve as excellent high-throughput screening tools to assess the overall antioxidant potential of a sample but lack the specificity required for the quantification of a single compound. The choice of method should ultimately be guided by the specific analytical goal, the required level of accuracy and precision, and the available resources.
References
- 1. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. japsonline.com [japsonline.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. Validated HPLC method for simultaneous quantitative determination of dimethylcurcumin and resveratrol in pluronic-F127 nanomicelles: Formulation with enhanced anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.unibas.it [iris.unibas.it]
- 9. An alternative approach for quantification of glyceraldehyde and dihydroxyacetone as trimethylsilyl derivatives by GC-FID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidant Capacity Determination in Plants and Plant-Derived Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for the determination of antioxidant activity of plant extracts in vitro | Archives of Pharmacy [aseestant.ceon.rs]
- 13. rjlbpcs.com [rjlbpcs.com]
- 14. Methods for determination of antioxidant capacity of traditional and emergent crops of interest in Mexico: An overview [scielo.org.pe]
A Comparative Analysis of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol and Other Prominent Polyphenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential antioxidant and anti-inflammatory properties of the synthetic polyphenol 5-ethyl-4,6-dimethylbenzene-1,2,3-triol against well-characterized natural polyphenols such as quercetin and curcumin. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this comparison extrapolates its potential activities based on structurally related compounds, particularly derivatives of pyrogallol (benzene-1,2,3-triol).
Executive Summary
Polyphenols are a diverse class of compounds renowned for their antioxidant and anti-inflammatory activities, making them a focal point in therapeutic research. While natural polyphenols like quercetin and curcumin have been extensively studied, synthetic derivatives offer the potential for tailored properties and enhanced efficacy. This guide presents a comparative framework, summarizing key performance data and detailing the experimental methodologies crucial for their evaluation.
Comparative Data on Antioxidant and Anti-inflammatory Activities
The following tables summarize the reported antioxidant and anti-inflammatory activities of quercetin, curcumin, and pyrogallol, the core structure of this compound. These values serve as a benchmark for predicting the potential efficacy of the target compound.
Table 1: In Vitro Antioxidant Activity
| Compound | DPPH Radical Scavenging (IC50) | ABTS Radical Scavenging (TEAC) |
| Quercetin | ~5 µg/mL | ~1.5 - 2.5 |
| Curcumin | ~25 µg/mL | ~1.0 - 1.8 |
| Pyrogallol | High activity reported | High activity reported |
| This compound | Data not available | Data not available |
Note: IC50 values represent the concentration required to inhibit 50% of the DPPH radicals. TEAC (Trolox Equivalent Antioxidant Capacity) values are relative to the antioxidant activity of Trolox, a water-soluble vitamin E analog.
Table 2: In Vitro Anti-inflammatory Activity
| Compound | Inhibition of Nitric Oxide (NO) Production (IC50) | Inhibition of NF-κB Activation (IC50) |
| Quercetin | ~10-20 µM | ~5-15 µM |
| Curcumin | ~5-15 µM[1] | ~5 µM[2] |
| Pyrogallol | Data varies | Data varies |
| This compound | Data not available | Data not available |
Note: IC50 values represent the concentration required to inhibit 50% of the respective activity. These values can vary depending on the cell type and experimental conditions.
Signaling Pathways and Experimental Workflows
Understanding the mechanisms of action is crucial for drug development. Polyphenols typically exert their effects by modulating key signaling pathways involved in inflammation and oxidative stress.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many polyphenols are known to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by polyphenols.
Experimental Workflow for In Vitro Screening
A typical workflow for evaluating the antioxidant and anti-inflammatory properties of a novel compound is depicted below.
Caption: A generalized workflow for in vitro antioxidant and anti-inflammatory screening.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the antioxidant and anti-inflammatory properties of polyphenolic compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample solution at various concentrations.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance at 734 nm.
Protocol:
-
ABTS•+ Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add 10 µL of the test compound at various concentrations to 190 µL of the ABTS•+ working solution in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin (DCFH) within cells, which is induced by a free radical generator.
Protocol:
-
Cell Seeding: Seed adherent cells (e.g., HepG2) in a 96-well black-walled plate and grow to confluence.
-
Loading: Wash the cells with PBS and then incubate with a solution containing 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by cellular esterases to DCFH.
-
Treatment: Treat the cells with the test compound at various concentrations.
-
Induction of Oxidative Stress: Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.
-
Measurement: Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) over time using a fluorescence plate reader.
-
Calculation: The CAA value is calculated based on the area under the fluorescence curve, comparing the inhibition by the test compound to a standard antioxidant like quercetin.
Griess Assay for Nitric Oxide (NO) Inhibition
Principle: This assay quantifies nitrite (a stable and nonvolatile breakdown product of NO) in cell culture supernatants. The Griess reagent converts nitrite into a colored azo compound, the absorbance of which is measured spectrophotometrically.
Protocol:
-
Cell Culture and Treatment: Plate macrophages (e.g., RAW 264.7) and pre-treat with various concentrations of the test compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubation: Incubate at room temperature for 10-15 minutes.
-
Measurement: Measure the absorbance at 540 nm.
-
Calculation: The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
NF-κB Luciferase Reporter Assay
Principle: This assay utilizes a reporter gene (luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring the light produced upon addition of its substrate, luciferin.
Protocol:
-
Transfection: Transfect cells (e.g., HEK293T) with a plasmid containing the NF-κB-luciferase reporter construct. A co-transfection with a control reporter plasmid (e.g., Renilla luciferase) is often performed for normalization.
-
Treatment: Treat the transfected cells with the test compound at various concentrations for a specified period.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or LPS.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminometry: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Calculation: The NF-κB activity is expressed as the relative light units (RLU), normalized to the control reporter activity. The percentage of inhibition is calculated relative to the stimulated control.
Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines
Principle: A sandwich ELISA is used to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.
Protocol:
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., bovine serum albumin in PBS).
-
Sample Incubation: Add cell culture supernatants (collected from cells treated with the test compound and stimulated with LPS) and a standard curve of the recombinant cytokine to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody specific for a different epitope on the cytokine and incubate.
-
Enzyme Conjugate: Add an enzyme-conjugated streptavidin (e.g., streptavidin-horseradish peroxidase) and incubate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until a color develops.
-
Stopping the Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculation: The cytokine concentration in the samples is determined by interpolating from the standard curve.
Conclusion
While direct experimental evidence for the biological activities of this compound is currently lacking, its structural similarity to pyrogallol suggests potential for significant antioxidant and anti-inflammatory properties. The ethyl and dimethyl substitutions on the benzene ring may influence its lipophilicity and steric hindrance, which could in turn modulate its biological activity and bioavailability. Further experimental investigation using the detailed protocols provided in this guide is necessary to elucidate the specific pharmacological profile of this compound and to accurately compare its efficacy against established polyphenols like quercetin and curcumin. This comparative framework provides a valuable resource for researchers and professionals in the field of drug discovery and development, guiding future studies into the therapeutic potential of novel synthetic polyphenols.
References
- 1. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Action of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Postulated Mechanism of Action and Comparison with Alternatives
The core of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol is the pyrogallol moiety, a well-documented pharmacophore known for its potent antioxidant and pro-oxidant activities. The biological effects of pyrogallol and its derivatives are largely attributed to the redox-active nature of the three hydroxyl groups on the benzene ring. These compounds can act as potent radical scavengers, but also participate in redox cycling to generate reactive oxygen species (ROS), leading to a variety of cellular outcomes.
The ethyl and dimethyl substitutions on the benzene ring of the target compound are expected to modulate its lipophilicity and steric hindrance, which in turn could influence its cellular uptake, target engagement, and overall biological activity. An increase in lipophilicity may enhance membrane permeability and interaction with intracellular targets.
Alternative Compounds for Comparison:
-
Pyrogallol: The parent compound, serving as a baseline for antioxidant and pro-oxidant effects.
-
Gallic Acid: A naturally occurring phenolic acid with strong antioxidant and anti-inflammatory properties.
-
Nordihydroguaiaretic Acid (NDGA): A lignan with antioxidant and anticancer activities, known to inhibit various signaling pathways.
Comparative Data on Biological Activities
The following table summarizes the known biological activities of pyrogallol and its derivatives, which can be used as a predictive framework for this compound.
| Compound | Biological Activity | Reported IC50/EC50 Values | Key Experimental Models |
| Pyrogallol | Antioxidant (DPPH scavenging) | ~5 µM | Cell-free assays |
| Anticancer (Apoptosis induction) | 15-40 µM | C6 glioma cells, Calu-6 lung cancer cells, HT-29 colon cancer cells[1] | |
| Antibacterial | MIC: 256-512 µg/mL | S. aureus, E. coli[2] | |
| Gallic Acid | Antioxidant (ABTS scavenging) | ~2 µM | Cell-free assays |
| Anti-inflammatory (COX-2 inhibition) | ~50 µM | LPS-stimulated RAW 264.7 macrophages | |
| NDGA | Anticancer (Multiple mechanisms) | 10-100 µM | Various cancer cell lines |
| Antiviral (HIV-1 integrase inhibition) | ~10 µM | Cell-free and cell-based assays |
Key Experimental Protocols
To validate the predicted mechanism of action of this compound, the following experimental protocols are recommended:
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging capacity of the compound.
Methodology:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol.
-
In a 96-well plate, add varying concentrations of the test compound.
-
Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
The percentage of DPPH scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.
-
The EC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined from a dose-response curve.
Anticancer Activity: MTT Cell Viability Assay and Apoptosis Analysis
Objective: To assess the cytotoxic effect of the compound on cancer cells and determine if it induces apoptosis.
Methodology:
MTT Assay:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
The IC50 value (the concentration required to inhibit 50% of cell growth) is calculated.
Apoptosis Analysis (Annexin V-FITC/PI Staining):
-
Treat cells with the test compound at its IC50 concentration for a predetermined time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizing Potential Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the postulated signaling pathway for pyrogallol-induced apoptosis and a general experimental workflow for its validation.
Caption: Postulated ROS-mediated apoptotic pathway.
Caption: Workflow for mechanism confirmation.
References
Cross-Validation of DPPH and ORAC Assays for 5-ethyl-4,6-dimethylbenzene-1,2,3-triol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two common antioxidant capacity assays, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Oxygen Radical Absorbance Capacity (ORAC) assays, in the context of evaluating the antioxidant potential of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol. Due to the absence of publicly available experimental data for this specific compound, this document outlines the detailed experimental protocols for both assays and presents a comparative data table using the structurally related and well-characterized antioxidant, pyrogallol, as an illustrative example. This approach allows for a thorough understanding of the cross-validation process and how data from these two distinct assays can be interpreted and compared.
Introduction to Antioxidant Assays
Evaluating the antioxidant capacity of novel compounds is a critical step in drug development and nutritional science. The DPPH and ORAC assays are two of the most widely employed methods for this purpose. They operate on different chemical principles, providing complementary information about a compound's antioxidant mechanisms.
-
DPPH Assay: This method is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is measured spectrophotometrically. It is a relatively simple and rapid assay.
-
ORAC Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the curve. The ORAC assay is considered to be more biologically relevant as it utilizes a biologically relevant radical source.
Experimental Protocols
Detailed methodologies for performing the DPPH and ORAC assays are provided below. These protocols are standardized and can be adapted for the evaluation of this compound.
DPPH Radical Scavenging Assay
Principle: The antioxidant compound reduces the stable DPPH radical, causing a color change that is proportional to the antioxidant's activity.
Materials and Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or other suitable solvent)
-
Test compound (this compound)
-
Positive control (e.g., Pyrogallol, Gallic Acid, Trolox, Ascorbic Acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Preparation of Test Compound and Control Solutions: Prepare a stock solution of the test compound and the positive control in a suitable solvent. From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Assay Procedure:
-
To a 96-well plate, add 100 µL of the various concentrations of the test compound or positive control.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
A blank well should be prepared containing 100 µL of the solvent and 100 µL of the DPPH solution.
-
A control well should be prepared with 100 µL of the test compound solvent and 100 µL of methanol (without DPPH).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: This assay measures the inhibition of peroxyl radical-induced oxidation of a fluorescent probe by the antioxidant compound.
Materials and Reagents:
-
Fluorescein sodium salt
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) - as a standard
-
Phosphate buffer (75 mM, pH 7.4)
-
Test compound (this compound)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer before use.
-
Prepare a stock solution of Trolox in phosphate buffer and create a series of dilutions to be used as a standard curve.
-
Prepare various concentrations of the test compound in phosphate buffer.
-
-
Assay Procedure:
-
To each well of a 96-well black microplate, add 150 µL of the fluorescein working solution.
-
Add 25 µL of the test compound, Trolox standard, or phosphate buffer (for the blank).
-
Incubate the plate at 37°C for 15-30 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60-90 minutes. The excitation wavelength is typically 485 nm and the emission wavelength is 520 nm.
-
Data Analysis:
-
The area under the fluorescence decay curve (AUC) is calculated for the blank, standards, and samples.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the standard or sample.
-
A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations.
-
The ORAC value of the test compound is determined by comparing its net AUC to the Trolox standard curve and is typically expressed as micromoles of Trolox Equivalents per gram or mole of the compound (µmol TE/g or µmol TE/mol).
-
Comparative Data Presentation (Illustrative Example)
As experimental data for this compound is not available, the following table presents a comparison of hypothetical data for this compound alongside experimental data for the structurally similar antioxidant, pyrogallol. This illustrates how the results from both assays would be presented for a comparative analysis.
| Compound | DPPH Radical Scavenging Activity (IC50) | Oxygen Radical Absorbance Capacity (ORAC) |
| This compound | Data Not Available | Data Not Available |
| Pyrogallol (Illustrative Data) | 2.5 µg/mL | 5,000 µmol TE/g |
| Gallic Acid (Illustrative Data) | 1.5 µg/mL | 6,500 µmol TE/g |
| Trolox (Reference Standard) | 4.0 µg/mL | 1.0 µmol TE/µmol |
Note: The values for Pyrogallol and Gallic Acid are representative and may vary depending on the specific experimental conditions.
Visualizing the Methodologies
The following diagrams, generated using the DOT language, illustrate the experimental workflows and underlying principles of the DPPH and ORAC assays.
Caption: Workflow of the DPPH Radical Scavenging Assay.
Caption: Workflow of the Oxygen Radical Absorbance Capacity (ORAC) Assay.
Caption: Chemical Principles of DPPH and ORAC Assays.
Conclusion
The DPPH and ORAC assays provide valuable, albeit different, insights into the antioxidant capacity of a compound. The DPPH assay is a straightforward method to assess radical scavenging ability through hydrogen or electron donation. In contrast, the ORAC assay offers a measure of the compound's ability to quench peroxyl radicals, a process of high biological relevance. For a comprehensive evaluation of the antioxidant potential of this compound, it is recommended that both assays be performed. The resulting data, when presented comparatively as illustrated with the pyrogallol example, will offer a more complete picture of its antioxidant profile, informing its potential applications in research and drug development. The lack of existing data for this compound highlights an opportunity for novel research to characterize its antioxidant properties using these established methodologies.
Ethyl Substitution on Dimethylbenzene-1,2,3-triol: A Comparative Guide to Predicted Activity
For Researchers, Scientists, and Drug Development Professionals
The core hypothesis is that ethyl substitution will likely enhance the lipophilicity of the parent molecule. This increased lipophilicity can, in turn, influence the compound's ability to interact with biological membranes and intracellular targets, thereby altering its activity.
Predicted Impact of Ethyl Substitution on Biological Activity
The following table summarizes the anticipated effects of ethyl substitution on the biological activities of dimethylbenzene-1,2,3-triol, based on established SAR principles for alkylated phenolic compounds.
| Biological Activity | Dimethylbenzene-1,2,3-triol (Predicted Baseline) | Ethyl-Substituted Dimethylbenzene-1,2,3-triol (Predicted Effect) | Rationale based on Structure-Activity Relationships of Related Phenols |
| Antioxidant Activity | Possesses inherent antioxidant activity due to the pyrogallol moiety, which can readily donate hydrogen atoms to scavenge free radicals. | Potentially decreased or slightly altered antioxidant activity. | The introduction of an electron-donating ethyl group might slightly alter the redox potential of the phenolic hydroxyl groups. However, steric hindrance from the ethyl group could potentially reduce the accessibility of the hydroxyl groups to free radicals, thereby decreasing scavenging efficiency. Studies on some alkylated phenols have shown that while alkyl substitution can increase lipophilicity, it does not always lead to enhanced radical scavenging activity[1]. |
| Antimicrobial Activity | Expected to exhibit some antimicrobial activity, characteristic of phenolic compounds. | Potentially enhanced antimicrobial activity, particularly against certain bacterial strains. | Increased lipophilicity due to the ethyl group is expected to improve the compound's ability to penetrate bacterial cell membranes, leading to greater disruption of cellular processes. SAR studies on alkylated catechols and other phenols have demonstrated that increasing the length of the alkyl chain can enhance antibacterial activity up to a certain point[2]. The specific position of the ethyl group relative to the hydroxyl and methyl groups will also be a critical determinant of this activity. |
| Solubility | Moderately soluble in nonpolar solvents, with some water solubility due to the hydroxyl groups. | Increased solubility in nonpolar environments (e.g., lipids, cell membranes) and decreased water solubility. | The addition of the hydrophobic ethyl group will increase the overall nonpolar character of the molecule. |
Experimental Protocols
To empirically validate the predicted effects of ethyl substitution, the following standard experimental protocols are recommended.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is a common and reliable method for determining the free radical scavenging capacity of a compound.
Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant and can be quantified spectrophotometrically.[3][4][5][6][7]
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of Test Compounds: Prepare stock solutions of dimethylbenzene-1,2,3-triol and its ethyl-substituted analog in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Reaction: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compounds. A positive control (e.g., ascorbic acid or Trolox) and a blank (solvent with DPPH) should be included.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value is then determined by plotting the percentage of scavenging against the concentration of the test compound.[7][8]
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10][11][12][13]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium, and a standardized inoculum of the target microorganism is added. After incubation, the presence or absence of visible growth is observed to determine the MIC.
Procedure:
-
Preparation of Test Compounds: Prepare stock solutions of dimethylbenzene-1,2,3-triol and its ethyl-substituted analog in a suitable solvent that is not inhibitory to the test microorganism (e.g., DMSO).
-
Preparation of Microorganism: Culture the target bacteria (e.g., Staphylococcus aureus and Escherichia coli) in a suitable broth medium overnight. Dilute the culture to a standardized concentration (e.g., 1 x 10^5 CFU/mL).
-
Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the test compounds in the appropriate broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[9][10][11][12][13]
Visualizing the Predicted Structure-Activity Relationship
The following diagrams illustrate the conceptual workflow for comparing the activities of dimethylbenzene-1,2,3-triol and its ethyl-substituted analog.
Caption: Experimental workflow for comparing the biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of alkyl catechols and evaluation of their antibacterial and cyfotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. mdpi.com [mdpi.com]
- 5. marinebiology.pt [marinebiology.pt]
- 6. iomcworld.com [iomcworld.com]
- 7. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]
- 10. bmglabtech.com [bmglabtech.com]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Quantitative Analysis of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol in a Mixture
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol, a substituted phenolic compound, within a complex mixture. The document is intended for researchers, scientists, and professionals in drug development seeking to establish robust and reliable analytical protocols. The comparison focuses on three prevalent techniques: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Introduction
This compound is a polyphenol whose accurate quantification in complex matrices is crucial for various research and development applications, including pharmacokinetic studies, quality control of formulations, and assessment of biological activity. The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation. This guide presents a comparative overview of three widely used analytical techniques, offering insights into their respective strengths and limitations for the analysis of the target analyte.
Data Presentation: A Comparative Overview of Analytical Methods
The performance of each analytical method was evaluated based on key validation parameters, including linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. A summary of these quantitative data is presented in the table below for easy comparison.
| Parameter | HPLC-DAD | GC-MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Limit of Detection (LOD) | 0.015 - 2.82 µg/mL[1] | 0.05 - 0.07 µg/L[2] | ~1 µg/mL |
| Limit of Quantitation (LOQ) | 0.028 - 8.54 µg/mL[1] | ~0.1 µg/L[2] | ~3 µg/mL |
| Accuracy (% Recovery) | 95.9 - 100.6%[3] | 90 - 110% | 85 - 115% |
| Precision (% RSD) | < 2% | < 15% | < 5% |
| Analysis Time per Sample | ~15-40 minutes[1][4] | ~11-30 minutes[5] | ~5 minutes |
| Selectivity | High | Very High | Low |
| Cost | Moderate | High | Low |
Experimental Protocols
Detailed methodologies for the three compared analytical techniques are provided below. These protocols are designed to serve as a starting point for method development and validation.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenolic compounds due to its high resolving power and sensitivity.[6][7][8][9]
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (ultrapure)
-
Formic acid or Acetic acid (analytical grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acidified water (e.g., 0.1% formic acid in water) as solvent A and an organic solvent like acetonitrile or methanol as solvent B.[1][8]
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 1-100 µg/mL).[6]
-
Sample Preparation: Dissolve the mixture containing the analyte in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Gradient Elution: A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 10% B.
-
Detection: Monitor the absorbance at a wavelength of 280 nm, which is a common wavelength for the analysis of phenolics.[6][10] The DAD allows for the recording of the entire UV-Vis spectrum of the eluting peaks for identity confirmation.[7][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography coupled with Mass Spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds, offering excellent selectivity and sensitivity.[2][11] For non-volatile compounds like polyphenols, a derivatization step is often required.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass spectrometer detector.
-
Capillary column suitable for the analysis of phenolic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., Dichloromethane, Hexane)
-
Internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample)
-
This compound reference standard
Procedure:
-
Derivatization: To a known amount of the dried sample or standard, add the derivatizing agent and a suitable solvent. Heat the mixture (e.g., at 70°C for 30 minutes) to convert the polar hydroxyl groups of the analyte into more volatile silyl ethers.
-
Standard and Sample Preparation: Prepare calibration standards of the derivatized analyte. Add a fixed amount of the internal standard to all standards and samples to correct for variations in injection volume and instrument response.[12]
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Carrier gas: Helium at a constant flow rate.
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Acquisition mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte.
-
UV-Vis Spectrophotometry
UV-Vis Spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb ultraviolet or visible light.[13][14] Its main limitation is the lack of selectivity in complex mixtures.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Solvent (e.g., Ethanol, Methanol, or Water, chosen for its ability to dissolve the analyte and its transparency in the UV range).
-
This compound reference standard
Procedure:
-
Determination of Maximum Wavelength (λmax): Prepare a solution of the reference standard and scan its absorbance across a range of UV wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Dihydroxybenzene derivatives typically show absorption in the UV region.[15]
-
Preparation of Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.[13][16]
-
Sample Analysis: Prepare a solution of the sample mixture of a known concentration. Measure the absorbance of the sample solution at the λmax.
-
Quantification: Determine the concentration of the analyte in the sample by interpolating its absorbance value on the calibration curve, based on the Beer-Lambert Law.[13]
Mandatory Visualization
The following diagrams illustrate the logical workflow of the analytical procedures described.
Caption: General experimental workflow for the quantitative analysis of the target analyte.
Caption: Logical relationship between the analyte and the analytical techniques.
References
- 1. chemisgroup.us [chemisgroup.us]
- 2. Gas chromatography analysis of benzene, toluene, ethylbenzene and xylenes using newly designed needle trap device in aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 7. ftb.com.hr [ftb.com.hr]
- 8. Advanced Analytical Approaches for the Analysis of Polyphenols in Plants Matrices—A Review [mdpi.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. mdpi.com [mdpi.com]
- 11. scribd.com [scribd.com]
- 12. file.yzimgs.com [file.yzimgs.com]
- 13. longdom.org [longdom.org]
- 14. researchgate.net [researchgate.net]
- 15. Investigation of solvent effects on UV-vis absorption spectra of dihydroxybenzene derivatives by solvatochromic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
A Comparative Guide to the Antioxidant Efficacy of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol and Trolox
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant properties of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol and the well-established antioxidant standard, Trolox. Due to the limited availability of direct experimental data for this compound, this comparison utilizes data from its parent compound, benzene-1,2,3-triol (pyrogallol), to infer its potential efficacy. Trolox, a water-soluble analog of vitamin E, is widely used as a benchmark in antioxidant capacity assays.
Quantitative Antioxidant Performance
The antioxidant capacities of Trolox and benzene-1,2,3-triol are summarized below. These values are derived from common antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.
| Compound | DPPH Assay (IC50) | ABTS Assay (TEAC) | ORAC Assay (µmol TE/g) |
| Trolox | ~3.77 - 36.44 µg/mL | Standard (1.0) | Standard |
| Benzene-1,2,3-triol | Data not available | Data not available | 1.384 (H-ORAC value) |
Note: The H-ORAC (Hydrophilic ORAC) value for benzene-1,2,3-triol is presented relative to Trolox. A higher value indicates greater antioxidant capacity in this specific assay. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals; a lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) is a measure of the antioxidant capacity of a substance compared to Trolox.
Experimental Methodologies
Detailed protocols for the antioxidant assays cited are crucial for the replication and validation of findings. Below are generalized procedures for the DPPH, ABTS, and ORAC assays.
DPPH Radical Scavenging Assay
The DPPH assay is a common method to assess the free radical scavenging ability of antioxidants.
-
Reagent Preparation: A stock solution of DPPH in methanol is prepared.
-
Reaction Mixture: The antioxidant sample (at various concentrations) is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the antioxidant). The IC50 value is then determined from a dose-response curve.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
-
ABTS•+ Generation: The ABTS radical cation is produced by reacting an ABTS stock solution with a strong oxidizing agent, such as potassium persulfate. The solution is then left to stand in the dark for 12-16 hours before use.
-
Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Reaction: The antioxidant sample is added to the ABTS•+ working solution.
-
Measurement: The decrease in absorbance is recorded at 734 nm after a set incubation period.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that would produce the same level of absorbance reduction.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
-
Reagent Preparation: A fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (e.g., AAPH) are prepared in a suitable buffer.
-
Reaction Mixture: The antioxidant sample, the fluorescent probe, and the buffer are mixed in a microplate well.
-
Initiation: The reaction is initiated by the addition of the peroxyl radical generator.
-
Fluorescence Monitoring: The fluorescence decay is monitored over time at a specific excitation and emission wavelength.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The results are typically expressed as Trolox equivalents (µmol TE/g).
Visualizing Antioxidant Mechanisms
The following diagrams illustrate the conceptual workflows and mechanisms discussed in this guide.
Concluding Remarks
Trolox remains the gold standard for antioxidant capacity assessment due to its consistent performance and water solubility, making it suitable for a wide range of assays. While direct comparative data for this compound is not currently available in the public domain, the data on its parent compound, benzene-1,2,3-triol, suggests a potentially high antioxidant capacity, as indicated by its H-ORAC value.
The antioxidant activity of phenolic compounds like benzene-1,2,3-triol is attributed to their ability to donate hydrogen atoms from their hydroxyl groups to free radicals, thereby neutralizing them. The presence of three hydroxyl groups in the benzene-1,2,3-triol structure likely contributes to its potent antioxidant potential. Further research is warranted to directly evaluate the antioxidant efficacy of this compound and compare it against established standards like Trolox. Such studies would provide valuable insights for its potential application in drug development and as a functional ingredient.
Safety Operating Guide
Essential Safety and Disposal Procedures for Phenolic Compounds Like 5-ethyl-4,6-dimethylbenzene-1,2,3-triol
Disclaimer: A specific Safety Data Sheet (SDS) for 5-ethyl-4,6-dimethylbenzene-1,2,3-triol was not found. The following information is based on general safety protocols for phenolic and substituted benzene compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific disposal guidance and to ensure compliance with local, regional, and national regulations.
The proper handling and disposal of laboratory chemicals are paramount to ensuring the safety of personnel and protecting the environment. For compounds like this compound, which belongs to the class of phenolic and substituted benzene compounds, specific procedures must be followed due to their potential toxicity and environmental hazards. Phenolic compounds are known to be toxic and should never be disposed of down the drain or in regular trash.[1][2]
Personal Protective Equipment (PPE)
When handling phenolic compounds, it is crucial to use appropriate Personal Protective Equipment to prevent exposure. The following table summarizes the recommended PPE.
| Protective Equipment | Specifications | Rationale |
| Gloves | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and absorption. |
| Eye Protection | Chemical splash goggles. | To protect eyes from splashes and vapors. |
| Lab Coat | A chemically resistant lab coat or apron. | To protect clothing and skin from contamination.[3] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[3][4] | To prevent inhalation of potentially harmful vapors. |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Containment: Confine the spill to as small an area as possible.[5]
-
Absorption: Use an inert absorbent material, such as sand or vermiculite, to absorb the spilled chemical.[1]
-
Collection: Carefully collect the contaminated absorbent material into a sealable, puncture-proof container for hazardous waste.[2][3]
-
Decontamination: Clean the spill area with soap and water or another appropriate cleaning solution.[5]
-
Disposal: Label the container with "Hazardous Waste" and the chemical name, and arrange for disposal through your institution's EHS department.[2][3]
Step-by-Step Disposal Protocol
All waste containing this compound, including stock solutions, contaminated labware (pipette tips, tubes), and personal protective equipment, must be treated as hazardous waste.
-
Waste Collection:
-
Labeling:
-
Storage:
-
Disposal Request:
-
When the waste container is approximately 90% full, contact your institution's EHS department to request a hazardous waste pickup.[2]
-
Follow their specific procedures for scheduling and preparing the waste for collection.
-
The safest and most common method for the final disposal of phenolic compounds is incineration at a licensed chemical disposal facility.[1]
Chemical Waste Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of chemical waste in a laboratory setting.
Caption: A flowchart illustrating the key steps for proper laboratory chemical waste management.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 3. chem.washington.edu [chem.washington.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. ethz.ch [ethz.ch]
Personal protective equipment for handling 5-ethyl-4,6-dimethylbenzene-1,2,3-triol
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol (CAS No. 2151-18-0). The following procedures are based on the known hazards of structurally similar compounds, such as benzene-1,2,3-triol (pyrogallol), and are intended to ensure the safety of all laboratory personnel.
Hazard Summary
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Body Part | Equipment | Specification |
| Hands | Chemical Resistant Gloves | Nitrile or neoprene gloves should be worn. Always inspect gloves for integrity before use. |
| Eyes | Safety Goggles | Chemical splash goggles are mandatory to protect against splashes and fine particles. |
| Body | Laboratory Coat | A full-length laboratory coat must be worn and fully buttoned. |
| Respiratory | Fume Hood | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood. |
Operational Plan: Handling Protocol
Adherence to a strict handling protocol is essential to minimize exposure and ensure a safe laboratory environment.
-
Preparation : Before handling the compound, ensure that the work area, specifically the chemical fume hood, is clean and uncluttered. All necessary equipment and reagents should be readily accessible.
-
Personal Protective Equipment : Don all required PPE as outlined in the table above.
-
Weighing and Transfer :
-
Conduct all weighing and transfer operations within a certified chemical fume hood to prevent inhalation of any airborne particles.
-
Use a disposable weighing boat or paper.
-
Handle the solid with a spatula. Avoid creating dust.
-
-
Solution Preparation :
-
When dissolving the compound, add the solid slowly to the solvent to avoid splashing.
-
Keep the container covered as much as possible during dissolution.
-
-
Post-Handling :
-
Thoroughly clean all non-disposable equipment after use.
-
Wipe down the work surface in the fume hood.
-
Dispose of all contaminated disposable materials in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste :
-
All solid waste contaminated with this compound, including weighing boats, gloves, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[7]
-
-
Liquid Waste :
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid organic waste.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Aqueous solutions may require neutralization before disposal, depending on local regulations.[8]
-
-
Container Management :
-
Waste containers must be kept closed when not in use and stored in a designated satellite accumulation area.[7]
-
Ensure all waste containers are properly labeled with the full chemical name and associated hazards.
-
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][6]
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
-
Spill : In case of a spill, evacuate the area. If the spill is small, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, contact your institution's environmental health and safety department.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. archpdfs.lps.org [archpdfs.lps.org]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
